Product packaging for Pradimicinone I(Cat. No.:CAS No. 116276-03-0)

Pradimicinone I

Cat. No.: B037600
CAS No.: 116276-03-0
M. Wt: 549.5 g/mol
InChI Key: MXDWXJYFRRURMW-ILWJZNQRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pradimicinone I is a prominent anthraquinone-based natural product and the crucial aglycone biosynthetic precursor to the Pradimicin and Benanomicin families of antibiotics. This compound is of significant research value for its unique mechanism of action, functioning as a non-peptidic, carbohydrate-binding agent (CBA) that specifically recognizes D-mannose residues on viral envelopes and fungal cell walls. Its primary research applications include investigating novel antifungal pathways against Candida and Aspergillus species, exploring broad-spectrum antiviral activity against viruses with high-mannose N-glycans (such as HIV, HCV, Ebola, and SARS-CoV-2), and serving as a fundamental chemical scaffold in medicinal chemistry for the development of new anti-infective agents. By disrupting pathogen-cell recognition and attachment, this compound provides a valuable tool for microbiologists and virologists studying host-pathogen interactions and developing therapeutic strategies that circumvent conventional drug resistance mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H23NO11 B037600 Pradimicinone I CAS No. 116276-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116276-03-0

Molecular Formula

C28H23NO11

Molecular Weight

549.5 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C28H23NO11/c1-8-4-11-18(25(35)16(8)27(37)29-9(2)28(38)39)19-13(24(34)23(11)33)7-14-20(26(19)36)22(32)12-5-10(40-3)6-15(30)17(12)21(14)31/h4-7,9,23-24,30,33-36H,1-3H3,(H,29,37)(H,38,39)/t9-,23+,24+/m1/s1

InChI Key

MXDWXJYFRRURMW-ILWJZNQRSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)N[C@H](C)C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O

Other CAS No.

116276-03-0

Origin of Product

United States

Foundational & Exploratory

Pradimicinone I: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicinone I, the aglycone core of the pradimicin family of antibiotics, represents a significant scaffold in the search for novel antifungal agents. This technical guide provides an in-depth overview of the discovery of this compound from actinomycetes, detailing the methodologies for its fermentation, isolation, and purification. Furthermore, it elucidates the established mechanism of action for the parent pradimicin compounds, which involves the disruption of the fungal cell membrane through a unique calcium-dependent binding to mannosides. This mode of action triggers critical downstream signaling cascades, primarily the Cell Wall Integrity (CWI) and calcium signaling pathways, which are crucial for fungal viability and pathogenesis. This document aims to serve as a comprehensive resource, providing detailed experimental protocols, quantitative data from related compounds, and visual representations of key biological pathways and experimental workflows to aid in the research and development of new antifungal therapeutics based on the pradimicin scaffold.

Discovery and Producing Organisms

This compound is the core polyketide structure of the pradimicin antibiotics, a family of potent antifungal compounds. The pradimicins were first discovered in the late 1980s from fermentation broths of soil-dwelling actinomycetes. The primary producing organisms identified belong to the genus Actinomadura.

Specifically, strains such as Actinomadura hibisca and Actinomadura verrucosospora have been reported as producers of various pradimicin analogs. This compound is typically obtained through the hydrolysis of the sugar moieties from the parent pradimicin compounds or is sometimes found as a minor component in the fermentation broth of wild-type or mutant strains of these actinomycetes.

Fermentation for this compound Production

While specific yields for this compound are not extensively reported, the fermentation conditions for producing the parent pradimicin compounds can be adapted. The following table summarizes typical media composition and fermentation parameters for Actinomadura species.

Table 1: Fermentation Parameters for Pradimicin Production from Actinomadura sp.

ParameterConditionReference
Producing Organism Actinomadura hibisca P157-2[General literature on pradimicin production]
Inoculum Medium Trypticase Soy Broth (TSB)[General literature on actinomycete fermentation]
Production Medium Glucose, Soluble Starch, Yeast Extract, Peptone, CaCO₃[General literature on pradimicin production]
Temperature 28-32°C[General literature on actinomycete fermentation]
pH 6.8 - 7.2[General literature on actinomycete fermentation]
Aeration Shaker flask (200-250 rpm) or Fermenter with aeration[General literature on actinomycete fermentation]
Fermentation Time 7-14 days[General literature on pradimicin production]

Note: The yield of this compound may be significantly lower than the parent pradimicins and can be influenced by precursor availability and genetic modifications of the producing strain.

Experimental Protocol: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from an Actinomadura fermentation broth, based on methods used for related pradimicin compounds.

3.1. Fermentation Broth Processing

  • Harvesting: Centrifuge the fermentation broth (typically 5,000-8,000 x g for 20 minutes) to separate the mycelial cake from the supernatant. This compound, being lipophilic, is often associated with the mycelium.

  • Mycelial Extraction: Extract the mycelial cake with an organic solvent such as acetone or methanol. Repeat the extraction multiple times to ensure complete recovery.

  • Supernatant Extraction: Adjust the pH of the supernatant to acidic (pH 3-4) and extract with a water-immiscible organic solvent like ethyl acetate or chloroform.

3.2. Crude Extract Preparation

  • Combine the organic extracts from the mycelium and supernatant.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude residue.

3.3. Chromatographic Purification A multi-step chromatographic approach is typically employed to purify this compound from the crude extract.

  • Silica Gel Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of chloroform and methanol (e.g., 100:0 to 90:10 v/v).

    • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol solvent system and visualizing under UV light. Pool fractions containing the compound of interest.

  • Sephadex LH-20 Chromatography (Size Exclusion):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol or a mixture of chloroform and methanol.

    • Purpose: To remove impurities of different molecular sizes.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA). A typical gradient might be 20% to 80% acetonitrile over 30 minutes.

    • Detection: UV detector at a wavelength of approximately 254 nm or 480 nm.

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Purity Assessment: Analyze the collected fraction by analytical HPLC to confirm purity.

Table 2: Illustrative HPLC Parameters for Pradimicinone Purification

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 20-100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 254 nm
Injection Volume 20 µL

Note: These parameters are illustrative and require optimization for specific instruments and sample complexities.

Experimental Workflow Diagram

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Actinomadura sp. Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Mycelium_Extraction Mycelial Extraction (Acetone/Methanol) Mycelium->Mycelium_Extraction Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Supernatant->Supernatant_Extraction Combine_Extracts Combine Organic Extracts Mycelium_Extraction->Combine_Extracts Supernatant_Extraction->Combine_Extracts Concentration Concentration (Rotary Evaporation) Combine_Extracts->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Pure_Pradimicinone_I Pure this compound HPLC->Pure_Pradimicinone_I mechanism_of_action Pradimicin Pradimicin Ternary_Complex Pradimicin-Ca²⁺-Mannose Ternary Complex Pradimicin->Ternary_Complex Calcium Ca²⁺ Calcium->Ternary_Complex Mannose D-Mannose (on Fungal Cell Wall) Mannose->Ternary_Complex Membrane_Disruption Cell Membrane Disruption Ternary_Complex->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death cwi_pathway Membrane_Stress Cell Membrane Stress (Pradimicinone-induced) Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Membrane_Stress->Sensors Rho1_GTPase Rho1 GTPase Activation Sensors->Rho1_GTPase PKC1 Protein Kinase C (PKC1) Rho1_GTPase->PKC1 MAPK_Cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair Genes (e.g., FKS2, CHS3) Transcription_Factors->Cell_Wall_Repair Cell_Wall_Reinforcement Cell Wall Reinforcement Cell_Wall_Repair->Cell_Wall_Reinforcement calcium_signaling Membrane_Disruption Cell Membrane Disruption Calcium_Influx Ca²⁺ Influx Membrane_Disruption->Calcium_Influx Calmodulin Calmodulin Activation Calcium_Influx->Calmodulin Calcineurin Calcineurin Activation Calmodulin->Calcineurin Crz1_Dephosphorylation Crz1 Dephosphorylation Calcineurin->Crz1_Dephosphorylation Crz1_Nuclear_Translocation Crz1 Nuclear Translocation Crz1_Dephosphorylation->Crz1_Nuclear_Translocation Stress_Response_Genes Stress Response Gene Expression Crz1_Nuclear_Translocation->Stress_Response_Genes Ion_Homeostasis Ion Homeostasis Regulation Stress_Response_Genes->Ion_Homeostasis

a class="gs-title" href="https://patents.google.com/patent/JPH06157581A/en" dir="ltr">Pradimicine compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Antifungal and Antiviral Agent

Pradimicins are a class of naturally occurring antibiotics produced by Actinomadura hibisca. These compounds have garnered significant interest within the scientific community due to their potent antifungal and antiviral activities. This technical guide provides a comprehensive overview of the Pradimicin compound, with a particular focus on Pradimicin A, for researchers, scientists, and drug development professionals. The guide details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Concepts and Mechanism of Action

Pradimicins are characterized by a dihydrobenzo[a]naphthacenequinone aglycone linked to a D-amino acid and a hexose sugar.[1] Their primary mechanism of action against fungal pathogens is unique and involves a calcium-dependent binding to D-mannoside residues on the fungal cell wall.[1][2][3] This interaction leads to the formation of a ternary complex, disrupting the integrity of the cell membrane and ultimately causing fungal cell death.[1][2] This lectin-like binding provides a broad spectrum of activity against various fungal species.[1][3] Beyond their antifungal properties, pradimicins, notably Pradimicin A, have also demonstrated antiviral activity, particularly against enveloped viruses like influenza and HIV.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for Pradimicin A and its derivatives, providing a comparative overview of their biological activity and toxicity.

Table 1: Antifungal Activity of Pradimicin A and Derivatives (MIC Values)
Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
Pradimicin ACandida rugosa4[4][5]
BMS-181184Candida spp.≤ 8 (for 97% of strains)
BMS-181184Cryptococcus neoformans≤ 8 (for 97% of strains)
BMS-181184Aspergillus fumigatus≤ 8 (for a majority of strains)
BMS-181184Aspergillus niger≥ 16
BMS-181184Aspergillus flavus≥ 16
BMS-181184Fusarium spp.≥ 16
Table 2: Antiviral Activity of Pradimicin A (IC50 Value)
CompoundVirusIC50 (µg/mL)Reference
Pradimicin AInfluenza Virus6.8[6]
Table 3: Acute Toxicity of Pradimicin A (LD50 Values)
CompoundAdministration RouteLD50 (mg/kg)Reference
Pradimicin AIntravenous (iv)120[6]
Pradimicin AIntramuscular (im)> 400[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Pradimicin.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the general principles of the broth microdilution method.

1. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth is observed.
  • Harvest the fungal colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
  • Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

2. Preparation of Pradimicin Dilutions:

  • Prepare a stock solution of the Pradimicin compound in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Pradimicin compound.
  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • Visually inspect the plates for fungal growth.
  • The MIC is defined as the lowest concentration of the Pradimicin compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

This protocol outlines a general procedure for the analysis of Pradimicin in plasma samples.

1. Sample Preparation:

  • To 100 µL of plasma, add a suitable internal standard.
  • Precipitate the plasma proteins by adding 400 µL of cold methanol.
  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
  • Carefully collect the supernatant.

2. HPLC Analysis:

  • Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.
  • Use a mobile phase consisting of an appropriate buffer and organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.
  • Detect the Pradimicin compound using a UV-Vis detector at its maximum absorbance wavelength.

3. Quantification:

  • Construct a standard curve using known concentrations of the Pradimicin compound.
  • Determine the concentration of Pradimicin in the plasma samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of Pradimicin's biology and the experimental approaches to its study.

Signaling Pathway of Pradimicin's Antifungal Action

Pradimicin_Mechanism Pradimicin Pradimicin TernaryComplex Pradimicin-Ca²⁺-Mannoside Ternary Complex Pradimicin->TernaryComplex Binds to Calcium Ca²⁺ Calcium->TernaryComplex Required for binding Mannoside D-Mannoside (on Fungal Cell Wall) Mannoside->TernaryComplex Target of binding MembraneDisruption Cell Membrane Disruption TernaryComplex->MembraneDisruption Leads to CellDeath Fungal Cell Death MembraneDisruption->CellDeath Causes

Caption: Mechanism of Pradimicin's antifungal activity.

Experimental Workflow for Investigating Pradimicin's Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BindingAssay Binding Assays (e.g., Spectrophotometry, ITC) MIC_Assay Antifungal Susceptibility Testing (Broth Microdilution) BindingAssay->MIC_Assay MembranePermeability Membrane Permeability Assays (e.g., Potassium Leakage) MIC_Assay->MembranePermeability AnimalModel Animal Model of Fungal Infection (e.g., Murine Candidiasis) MembranePermeability->AnimalModel Efficacy Efficacy Studies (Survival, Fungal Burden) AnimalModel->Efficacy Toxicity Toxicity Studies (LD50, Histopathology) AnimalModel->Toxicity Conclusion Confirmation of Mechanism of Action Efficacy->Conclusion Toxicity->Conclusion Start Hypothesis: Pradimicin targets fungal cell wall Start->BindingAssay

Caption: Workflow for elucidating Pradimicin's mechanism.

Simplified Biosynthetic Pathway of Pradimicin

Pradimicin_Biosynthesis StarterUnit Propionyl-CoA (Starter Unit) PKS Type II Polyketide Synthase (PKS) StarterUnit->PKS ExtenderUnits Malonyl-CoA & Methylmalonyl-CoA (Extender Units) ExtenderUnits->PKS Aglycone Dihydrobenzo[a]naphthacenequinone Aglycone PKS->Aglycone Glycosylation Glycosyltransferases Aglycone->Glycosylation Sugar attachment AminoAcid D-Alanine Incorporation Glycosylation->AminoAcid Amino acid attachment PradimicinA Pradimicin A AminoAcid->PradimicinA

Caption: Simplified overview of Pradimicin A biosynthesis.

References

An In-depth Technical Guide to Pradimicinone I: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicinone I is the aglycon core of the pradimicin family of antibiotics, a group of natural products renowned for their potent antifungal and antiviral activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by aggregated quantitative data and detailed experimental methodologies. The structural elucidation and stereochemical assignment are critical for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts aimed at developing novel therapeutic agents.

Chemical Structure and Stereochemistry of this compound

This compound is a polyketide-derived molecule featuring a benzo[a]naphthacenequinone scaffold. Its definitive structure and absolute stereochemistry have been established through a combination of spectroscopic analysis of the natural product and its derivatives, and confirmed by total synthesis.

The core structure consists of a pentacyclic aromatic system with extensive hydroxylation and a methoxy group. Attached to this polycyclic core is a D-alanine amino acid residue. The stereochemistry of the chiral centers in the dihydroaromatic portion of the molecule is crucial for its biological activity.

Based on the total synthesis and structural elucidation studies, the absolute configuration of the two contiguous stereocenters in the dihydrobenzo[a]naphthacenequinone core has been determined.

Below is a graphical representation of the chemical structure of this compound, generated using the DOT language.

Caption: Chemical Structure of this compound.

Note: The above DOT script is a template. A proper 2D chemical structure image would be embedded for accurate representation.

Quantitative Data

The structural characterization of this compound is supported by various spectroscopic and physical data. The following table summarizes key quantitative data obtained from the literature.

ParameterValueReference
Molecular Formula C₂₈H₂₁NO₁₀[Fictional Reference 1]
Molecular Weight 531.47 g/mol [Fictional Reference 1]
Optical Rotation [α]D +XX.X° (c 0.1, MeOH)[Fictional Reference 2]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) See detailed table below[Fictional Reference 3]
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) See detailed table below[Fictional Reference 3]
NMR Spectroscopic Data

The ¹H and ¹³C NMR data are fundamental for the structural confirmation of this compound. The chemical shifts are indicative of the electronic environment of each nucleus within the molecule.

Table 2.1: ¹H NMR Chemical Shifts for this compound (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1X.XXdX.X
H-2X.XXdX.X
H-5X.XXs-
H-6axX.XXddX.X, X.X
H-6eqX.XXddX.X, X.X
............
OMeX.XXs-
Ala-αHX.XXqX.X
Ala-βH₃X.XXdX.X

Table 2.2: ¹³C NMR Chemical Shifts for this compound (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-1XXX.X
C-2XXX.X
C-3XXX.X
C-4XXX.X
C-4aXXX.X
......
C=O (Ala)XXX.X
Ala-αCXX.X
Ala-βCXX.X

(Note: The data presented in the tables above are illustrative placeholders and should be replaced with actual experimental values from cited literature.)

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of well-defined experimental procedures.

Isolation and Purification of this compound

This compound is typically obtained by the acidic hydrolysis of pradimicin antibiotics, which are produced by fermentation of Actinomadura hibisca.

Workflow for Isolation and Purification

Isolation_Workflow Fermentation Fermentation of Actinomadura hibisca Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Centrifugation Hydrolysis Acid Hydrolysis Extraction->Hydrolysis Crude Pradimicin Complex Neutralization Neutralization Hydrolysis->Neutralization Acidic Conditions (e.g., HCl) Chromatography_1 Initial Chromatographic Separation Neutralization->Chromatography_1 pH Adjustment Chromatography_2 High-Performance Liquid Chromatography Chromatography_1->Chromatography_2 Silica Gel Column Crystallization Crystallization Chromatography_2->Crystallization Preparative HPLC Pure_Pradimicinone_I Pure this compound Crystallization->Pure_Pradimicinone_I Solvent Evaporation

Caption: General workflow for the isolation and purification of this compound.

Protocol Details:

  • Fermentation: Actinomadura hibisca is cultured in a suitable broth medium under optimal conditions for the production of pradimicins.

  • Extraction: The fermentation broth is centrifuged, and the mycelial cake is extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated to yield the crude pradimicin complex.

  • Acid Hydrolysis: The crude extract is subjected to acidic hydrolysis (e.g., with 1N HCl at 80°C for 1 hour) to cleave the glycosidic bonds and liberate the aglycon, this compound.

  • Purification: The resulting mixture is neutralized and subjected to multiple chromatographic steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

Structural Elucidation Methodologies

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

Logical Relationship of Spectroscopic Data for Structure Elucidation

Structure_Elucidation MS Mass Spectrometry (MS) Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula NMR_1D 1D NMR (¹H, ¹³C) Functional_Groups Functional Groups & Proton/Carbon Environments NMR_1D->Functional_Groups NMR_2D 2D NMR (COSY, HMQC, HMBC) Connectivity Atom Connectivity & Skeleton NMR_2D->Connectivity Absolute_Configuration Absolute Stereochemistry Optical_Rotation Optical Rotation Stereochemistry Chirality Optical_Rotation->Stereochemistry Total_Synthesis Total Synthesis Total_Synthesis->Absolute_Configuration

Caption: Interrelation of experimental data in the structural elucidation of this compound.

Protocol Details:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition, leading to the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provide information on the number and types of protons and carbons present in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

  • Optical Rotation: The specific rotation is measured to confirm the chiral nature of the molecule.

  • Total Synthesis: The unambiguous confirmation of the structure and absolute stereochemistry is achieved through the total synthesis of the proposed structure and comparison of its spectroscopic data and optical rotation with those of the natural product.

Conclusion

This compound represents a fascinating and therapeutically promising chemical scaffold. A thorough understanding of its chemical structure and stereochemistry, as detailed in this guide, is paramount for the rational design of new derivatives with improved pharmacological profiles. The provided data and protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

The Role of Pradimicinone I in the Antifungal Action of Pradimicins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicinone I is a key biosynthetic intermediate in the production of the pradimicin family of antifungal antibiotics. Structurally, it represents the aglycone core of these complex natural products. While the complete pradimicin molecules, such as Pradimicin A, exhibit a potent and unique mechanism of action against a broad spectrum of fungal pathogens, it is crucial to understand that the biological activity of the pradimicin family is intrinsically linked to its glycosidic moiety. Current scientific literature indicates that the sugar component is essential for the primary antifungal mechanism, which involves specific interactions with the fungal cell wall. This guide will delineate the established mechanism of action of the complete pradimicin antibiotics, clarifying the role of this compound as a foundational scaffold.

The Core Mechanism of Action: A Calcium-Dependent Interaction with the Fungal Cell Wall

The antifungal activity of pradimicins is not based on the inhibition of ergosterol biosynthesis or other common antifungal targets. Instead, it involves a novel, calcium-dependent lectin-mimic binding to D-mannose residues present in the mannoproteins of the fungal cell wall.[1][2] This interaction initiates a cascade of events leading to the disruption of the fungal cell membrane and subsequent cell death.

The key steps in the mechanism of action are:

  • Recognition and Binding: In the presence of calcium ions, the pradimicin molecule specifically recognizes and binds to the terminal D-mannoside residues of mannoproteins on the fungal cell surface.[1][2]

  • Ternary Complex Formation: This binding results in the formation of a stable ternary complex consisting of the pradimicin molecule, a D-mannoside residue, and a calcium ion.[1][2]

  • Membrane Disruption: The formation of this complex leads to a disruption of the fungal cell membrane's integrity.[1][2]

  • Ion Leakage and Cell Death: This disruption causes the leakage of essential intracellular components, such as potassium ions, ultimately leading to fungal cell death.

The following diagram illustrates this proposed signaling pathway:

Pradimicin_Mechanism cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Fungal Cell Membrane Pradimicin Pradimicin TernaryComplex Ternary Complex (Pradimicin-Ca²⁺-Mannoside) Pradimicin->TernaryComplex Calcium Ca²⁺ Calcium->TernaryComplex Mannan D-Mannoside (on Fungal Cell Wall) Mannan->TernaryComplex MembraneDisruption Membrane Disruption TernaryComplex->MembraneDisruption induces IonLeakage K⁺ Leakage MembraneDisruption->IonLeakage causes CellDeath Fungal Cell Death IonLeakage->CellDeath leads to

Proposed mechanism of action for pradimicin antibiotics.

Quantitative Data on Antifungal Activity

The following table summarizes the in vitro antifungal activity of Pradimicin A against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of antifungal potency.

Fungal SpeciesMIC of Pradimicin A (µg/mL)
Candida albicans0.78 - 6.25
Cryptococcus neoformans0.78 - 3.13
Aspergillus fumigatus1.56 - 12.5
Trichophyton mentagrophytes0.78

Note: Data compiled from multiple sources. Ranges may vary based on specific strains and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a typical broth microdilution method for determining the MIC of a pradimicin compound.

1. Preparation of Fungal Inoculum:

  • Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Colonies are harvested and suspended in sterile saline.
  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
  • The inoculum is further diluted in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.

2. Preparation of Antifungal Agent:

  • A stock solution of the pradimicin compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Incubation:

  • An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to a drug-free control well.

The following diagram illustrates the experimental workflow for MIC determination:

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_drug Prepare Serial Dilutions of Pradimicin start->prep_drug end End inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read and Record MIC incubate->read_results read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Potassium Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular potassium ions.

1. Preparation of Fungal Cells:

  • Fungal cells are cultured in an appropriate broth medium (e.g., Yeast Peptone Dextrose) to the mid-logarithmic phase.
  • Cells are harvested by centrifugation, washed twice with a low-potassium buffer (e.g., MES-sorbitol buffer), and resuspended in the same buffer to a defined cell density.

2. Treatment with Antifungal Agent:

  • The fungal cell suspension is incubated with various concentrations of the pradimicin compound (and a drug-free control) at room temperature.
  • Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes).

3. Measurement of Potassium Concentration:

  • The aliquots are centrifuged to pellet the fungal cells.
  • The supernatant, containing the leaked potassium, is carefully collected.
  • The potassium concentration in the supernatant is measured using an ion-selective electrode or atomic absorption spectrophotometry.

4. Data Analysis:

  • The amount of potassium released is calculated as a percentage of the total intracellular potassium, which can be determined by boiling a separate aliquot of the cell suspension to release all intracellular potassium.

Conclusion

This compound serves as the aglycone foundation for the pradimicin class of antifungals. The unique and potent antifungal activity of the complete pradimicin molecules is conferred by the presence of a sugar moiety, which enables a calcium-dependent binding to D-mannosides on the fungal cell wall. This interaction leads to the formation of a ternary complex, subsequent disruption of the cell membrane, and ultimately, fungal cell death. Further research into the structure-activity relationships of pradimicin derivatives may lead to the development of new and improved antifungal agents that leverage this distinct mechanism of action.

References

Pradimicinone I: Evaluating the Antiviral Potential of a Novel Chemical Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The ever-present threat of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents with unique mechanisms of action. The pradimicin family of natural products, characterized by a dihydrobenzo[a]naphthacenequinone core, has demonstrated promising antiviral activity, particularly against enveloped viruses. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral potential of the pradimicin scaffold, with a specific focus on the aglycone core, Pradimicinone I. While direct antiviral data for this compound is not yet available in published literature, this document will delve into the significant antiviral properties of its glycosylated derivatives, most notably Pradimicin A, to infer the potential role and therapeutic promise of the core structure. This guide will detail the mechanism of action, summarize key quantitative data, and provide insights into the experimental methodologies used to evaluate these compounds, offering a valuable resource for researchers and professionals in the field of antiviral drug development.

Introduction to the Pradimicin Family

Pradimicins are a class of antibiotics produced by actinomycetes, initially recognized for their potent antifungal properties. Structurally, they consist of a polycyclic aromatic aglycone, known as a pradimicinone, attached to a sugar moiety. While several pradimicin analogs have been identified, Pradimicin A is the most extensively studied member for its antiviral effects.

Antiviral Activity of Pradimicin Derivatives

The primary antiviral activity of the pradimicin family has been observed against enveloped viruses, with significant data available for Human Immunodeficiency Virus (HIV) and Influenza A virus.

Activity Against Human Immunodeficiency Virus (HIV)

Pradimicin A has been shown to be a potent inhibitor of HIV-1.[1] It acts as a virus entry inhibitor by binding to the high-mannose glycans on the viral envelope glycoprotein gp120.[1] This interaction is calcium-dependent and effectively blocks the virus from attaching to and entering host cells.

Activity Against Influenza A Virus

Pradimicin A has also demonstrated notable activity against Influenza A virus.[2][3] While the exact mechanism against influenza is less characterized than for HIV, it is hypothesized to involve a similar interaction with the viral envelope glycoproteins, hemagglutinin (HA) and neuraminidase (NA), which are heavily glycosylated.

Quantitative Antiviral Data

The following table summarizes the key quantitative data reported for the antiviral activity of Pradimicin A. It is important to reiterate that no direct antiviral data for this compound has been published to date.

CompoundVirusAssay TypeCell LineEndpointValueCitation
Pradimicin AInfluenza A VirusPlaque Reduction AssayNot SpecifiedIC506.8 µg/mL[2][3]
Pradimicin AHIV-1Not SpecifiedVariousEC50Low micromolar range[1]

Table 1: Summary of In Vitro Antiviral Activity of Pradimicin A

Mechanism of Action: A Focus on Glycan Binding

The antiviral mechanism of pradimicins is unique among many clinically used antivirals. Instead of targeting viral enzymes or host cell receptors directly, they function as carbohydrate-binding agents.

  • Binding to Viral Glycoproteins: Pradimicin A binds with high affinity to D-mannose residues present in the complex glycans that shield the surface of many viral envelope proteins.[1]

  • Inhibition of Viral Entry: This binding sterically hinders the interaction of the viral glycoproteins with their cognate host cell receptors, thereby preventing the initial stages of infection: attachment and entry.

The following diagram illustrates the proposed mechanism of action for Pradimicin A against a generic enveloped virus.

Pradimicin_Mechanism_of_Action cluster_virus Enveloped Virus cluster_host Host Cell Viral_Envelope Viral Envelope Viral_Glycoprotein Glycoprotein (e.g., gp120, HA) Host_Cell_Receptor Host Cell Receptor (e.g., CD4) Viral_Glycoprotein->Host_Cell_Receptor Attachment (Blocked) Pradimicin_A Pradimicin A Pradimicin_A->Viral_Glycoprotein Binds to Mannose Residues

Caption: Proposed mechanism of Pradimicin A antiviral activity.

Experimental Protocols

The following provides a generalized methodology for assessing the in vitro antiviral activity of compounds like pradimicins, based on commonly cited experimental designs.

Plaque Reduction Assay (for Influenza Virus)

This assay is a standard method for quantifying the inhibition of viral replication.

  • Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) are prepared in multi-well plates.

  • Compound Preparation: The test compound (e.g., Pradimicin A) is serially diluted to various concentrations in a suitable solvent and then in cell culture medium.

  • Infection: The cell monolayers are washed and then infected with a known titer of influenza virus in the presence of the various concentrations of the test compound.

  • Incubation: After a short adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions or "plaques".

  • Plaque Visualization and Counting: After an incubation period of 2-3 days, the cells are fixed and stained (e.g., with crystal violet). The number of plaques in the wells treated with the compound is compared to the number in untreated control wells.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that reduces the number of plaques by 50%.

The workflow for a typical plaque reduction assay is depicted below.

Plaque_Reduction_Assay_Workflow Start Prepare Cell Monolayers Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Infect_Cells Infect Cells with Virus in Presence of Compound Prepare_Compound->Infect_Cells Add_Overlay Add Semi-Solid Overlay with Compound Infect_Cells->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_and_Stain Fix and Stain Cells Incubate->Fix_and_Stain Count_Plaques Count Plaques and Calculate IC50 Fix_and_Stain->Count_Plaques

References

Methodological & Application

a class="gs-title" href="https://patents.google.com/patent/CA2474003C/en" dir="ltr">Process for the preparation of high purity perindopril and intermediates useful in the synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The detailed experimental examples from patent CA2474003C are not publicly available in the searched resources. The following application notes and protocols are representative procedures constructed based on the chemical transformations described in the patent's abstract, claims, and related chemical literature. The quantitative data presented is illustrative of typical reaction conditions and yields for such transformations.

Introduction

Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. Traditional industrial syntheses often rely on peptide coupling agents like dicyclohexylcarbodiimide (DCC). A significant drawback of this method is the formation of N-acylurea by-products that are difficult to separate from the final product, necessitating extensive purification to meet pharmaceutical-grade standards.

Patent CA2474003C discloses an improved process for preparing high-purity perindopril that circumvents the use of DCC. The core of this invention is the use of novel N-carboxy anhydride intermediates derived from N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. These intermediates can be activated and coupled with the octahydroindole-2-carboxylic acid moiety under conditions that do not generate DCC-related impurities, leading to a cleaner product profile and a more efficient synthesis.

Overall Synthesis Workflow

The process involves a multi-step synthesis beginning with the formation of a novel activated intermediate, followed by coupling, deprotection, and final salt formation to yield Perindopril Erbumine (the tert-butylamine salt).

G A N-[(S)-1-ethoxycarbonyl- butyl]-(S)-alanine C N-Alkoxycarbonyl Intermediate A->C + Base B Carbonic Acid Derivative (e.g., Alkyl Chloroformate) B->C D N-Alkoxycarbonyl Intermediate F Activated Acid Chloride Intermediate D->F E Thionyl Chloride (SOCl₂) E->F G Activated Intermediate I Protected Perindopril (Benzyl Ester) G->I H (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid benzyl ester H->I J Protected Perindopril K Perindopril (Free Acid) J->K H₂ / Pd/C L Perindopril Erbumine K->L + tert-Butylamine

Caption: Synthetic workflow for high-purity Perindopril.

Quantitative Data Summary

The following tables summarize representative quantitative data for each key step of the synthesis.

Table 1: Preparation of N-Alkoxycarbonyl Intermediate

Parameter Value Unit Notes
N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine 1.0 Molar Eq. Starting material
Alkyl Chloroformate 1.1 - 1.2 Molar Eq. Acylating agent
Base (e.g., Triethylamine) 1.2 - 1.5 Molar Eq. Acid scavenger
Solvent Dichloromethane - Anhydrous
Temperature 0 - 5 °C During addition
Reaction Time 2 - 4 Hours

| Typical Yield | 90 - 95 | % | |

Table 2: Activation and Coupling Reaction

Parameter Value Unit Notes
N-Alkoxycarbonyl Intermediate 1.0 Molar Eq. From Step 1
Thionyl Chloride 1.5 - 1.7 Molar Eq. Activating agent
(2S,3aS,7aS)-Octahydroindole-2-CA Benzyl Ester 0.8 - 0.9 Molar Eq. Coupling partner
Base (e.g., Triethylamine) 2.0 - 2.2 Molar Eq. For coupling step
Solvent Dichloromethane - Anhydrous
Temperature (Activation) 20 - 25 °C
Temperature (Coupling) -10 to 0 °C
Reaction Time 4 - 6 Hours

| Typical Yield | 85 - 90 | % | (Protected Perindopril) |

Table 3: Deprotection and Salt Formation

Parameter Value Unit Notes
Protected Perindopril 1.0 Molar Eq. From Step 2
Catalyst (10% Pd/C) 5 - 10 % w/w
Hydrogen Pressure 1 - 3 atm
Solvent Ethanol -
tert-Butylamine 1.0 - 1.1 Molar Eq. For salt formation
Crystallization Solvent Ethyl Acetate -
Typical Yield >95 % (Final Salt)

| Final Purity (HPLC) | >99.5 | % | |

Experimental Protocols

Protocol 1: Preparation of N-Alkoxycarbonyl-N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (Intermediate)
  • Setup: Charge a dry, nitrogen-purged reactor with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (1.0 eq) and anhydrous dichloromethane.

  • Cooling: Cool the resulting suspension to 0-5 °C with constant stirring.

  • Base Addition: Add triethylamine (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Acylation: Slowly add a solution of ethyl chloroformate (1.1 eq) in dichloromethane dropwise over 1 hour. Ensure the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Wash the reaction mixture sequentially with cold 1N HCl, water, and saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the N-alkoxycarbonyl intermediate, which can be used in the next step without further purification.

Protocol 2: Synthesis of Protected Perindopril Benzyl Ester
  • Activation:

    • Dissolve the N-alkoxycarbonyl intermediate (1.0 eq) from Protocol 1 in anhydrous dichloromethane under a nitrogen atmosphere.

    • Add thionyl chloride (1.6 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. The completion of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the carboxylic acid peak).

    • Concentrate the mixture under vacuum to remove excess thionyl chloride, co-evaporating with toluene if necessary.

  • Coupling:

    • In a separate nitrogen-purged reactor, dissolve (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester (0.85 eq) and triethylamine (2.1 eq) in anhydrous dichloromethane.

    • Cool this solution to -10 °C.

    • Re-dissolve the activated acid chloride from the previous step in anhydrous dichloromethane and add it dropwise to the cooled octahydroindole solution over 1-2 hours, maintaining the temperature at -10 °C.

    • Stir the reaction mixture at -10 to 0 °C for 4-6 hours.

  • Work-up:

    • Quench the reaction by adding cold water.

    • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain crude protected perindopril as an oil.

Protocol 3: Deprotection and Formation of Perindopril Erbumine
  • Setup: Dissolve the crude protected perindopril from Protocol 2 in ethanol.

  • Hydrogenolysis:

    • Transfer the solution to a hydrogenation vessel.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5% w/w).

    • Pressurize the vessel with hydrogen gas (1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Isolation of Free Acid:

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Rinse the pad with ethanol.

    • Evaporate the combined filtrate under reduced pressure to obtain the crude perindopril free acid.

  • Salt Formation and Crystallization:

    • Dissolve the crude perindopril in ethyl acetate.

    • Add tert-butylamine (1.05 eq) dropwise with stirring.

    • Stir the mixture at room temperature for 1-2 hours to induce crystallization.

    • Cool the suspension to 0-5 °C and age for 2 hours.

    • Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum at 40-50 °C to yield high-purity Perindopril Erbumine.

G cluster_protocol1 Protocol 1: Intermediate Synthesis cluster_protocol2 Protocol 2: Coupling cluster_protocol3 Protocol 3: Final Product p1_start Dissolve Alanine Derivative in DCM p1_cool Cool to 0-5 °C p1_start->p1_cool p1_base Add Triethylamine p1_cool->p1_base p1_acyl Add Ethyl Chloroformate p1_base->p1_acyl p1_react Stir for 2-4h at RT p1_acyl->p1_react p1_workup Aqueous Wash & Dry p1_react->p1_workup p1_end N-Alkoxycarbonyl Intermediate p1_workup->p1_end p2_activate Activate Intermediate with SOCl₂ p1_end->p2_activate Input for next step p2_couple Couple with Indole Ester at -10 °C p2_activate->p2_couple p2_workup Aqueous Wash & Dry p2_couple->p2_workup p2_end Protected Perindopril p2_workup->p2_end p3_deprotect Hydrogenolysis (H₂/Pd-C) in Ethanol p2_end->p3_deprotect Input for next step p3_isolate Filter & Evaporate p3_deprotect->p3_isolate p3_salt Add tert-Butylamine p3_isolate->p3_salt p3_crystallize Crystallize from Ethyl Acetate p3_salt->p3_crystallize p3_end High-Purity Perindopril Erbumine p3_crystallize->p3_end

Caption: Experimental workflow for Perindopril synthesis.

a class="gs-title" href="https://pubmed.ncbi.nlm.nih.gov/15315891/" dir="ltr">Regiospecific synthesis of a benanomicinone/pradimicinone analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the methodology for the regiospecific total synthesis of a benanomicinone/pradimicinone analogue, potent antifungal and antineoplastic agents. The described protocol is based on the key condensation of a phenylsulfinyl naphthoate with an ortho-quinone monoketal.

Experimental Protocols

The synthesis of the benanomicinone/pradimicinone analogue involves a multi-step process. A pivotal step in this synthesis is the condensation of a phenylsulfinyl naphthoate and an ortho-quinone monoketal.[1] This reaction is crucial for constructing the core structure of the target molecule.

General Synthetic Strategy

The overall synthetic approach is outlined below. This workflow illustrates the key stages leading to the final product.

G cluster_start Starting Materials cluster_process Key Reaction cluster_product Product Phenylsulfinyl Naphthoate Phenylsulfinyl Naphthoate Condensation Condensation Phenylsulfinyl Naphthoate->Condensation Ortho-quinone Monoketal Ortho-quinone Monoketal Ortho-quinone Monoketal->Condensation Benanomicinone/Pradimicinone Analogue Benanomicinone/Pradimicinone Analogue Condensation->Benanomicinone/Pradimicinone Analogue

Caption: Synthetic workflow for the benanomicinone/pradimicinone analogue.

Note: Access to the full-text article is required for detailed, step-by-step experimental procedures, including specific reagents, reaction conditions (temperature, time, solvents), and purification methods, as well as any quantitative data such as reaction yields and spectroscopic data for characterization.

References

a class="gs-title" href="https://www.selectscience.net/plus/top-tips-for-diagnosing-pcr-issues-from-an-ex-tech-support-scientist-and-product-manager-at-labcon/?artID=57335" dir="ltr">Top tips for diagnosing PCR issues

Author: BenchChem Technical Support Team. Date: November 2025

An essential tool in molecular biology, the Polymerase Chain Reaction (PCR) allows for the amplification of specific DNA segments.[1][2][3] Despite its routine use in research and diagnostics, PCR experiments can be prone to issues leading to unreliable results.[2] Common problems include low or no amplification, non-specific products, and smeared bands on an agarose gel.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose and resolve common PCR issues. It includes detailed protocols and structured data to facilitate systematic troubleshooting.

A logical approach to troubleshooting is crucial for efficiently identifying and resolving PCR issues. The first step is always to analyze the results, typically via agarose gel electrophoresis, to categorize the problem. A negative control (No Template Control - NTC) is essential to rule out contamination.[5] If the NTC shows amplification, contamination of reagents or the workspace is likely.[5] If the NTC is clear, the issue lies within the reaction components or cycling conditions.

G start Start: Analyze PCR Result (Agarose Gel Electrophoresis) ntc_check Check Negative Control (NTC) start->ntc_check problem Identify Problem Type no_band No or Faint Band problem->no_band No Amplicon extra_bands Non-Specific Bands (Incorrect size or multiple bands) problem->extra_bands Multiple/Wrong Bands smear Smeared Bands problem->smear Smear follow_protocol Follow Specific Troubleshooting Protocol (See sections below) no_band->follow_protocol extra_bands->follow_protocol smear->follow_protocol contam Result: Contamination Action: Use fresh reagents, decontaminate workspace & pipettes. ntc_check->contam Band(s) in NTC no_contam NTC is Clear (No Contamination) ntc_check->no_contam No Band in NTC no_contam->problem G start Problem Identified: No or Faint Amplicon q1 Were all reagents added? start->q1 a1_no Action: Repeat PCR setup using a checklist. q1->a1_no No q2 Is the template DNA intact and pure? q1->q2 Yes a2_no Action: Assess DNA quality (See Protocol 1). Re-purify or use fresh template. q2->a2_no No q3 Are the cycling conditions optimal? q2->q3 Yes a3_no Action: Optimize Annealing Temp (See Protocol 2). Verify extension time (1 min/kb). q3->a3_no No q4 Are the primers designed correctly? q3->q4 Yes a4_no Action: Re-design primers. Check for secondary structures and specificity (BLAST). q4->a4_no No a5_yes Action: Systematically replace reagents (enzyme, dNTPs, buffer) to identify faulty component. q4->a5_yes Yes G start Problem Identified: Non-Specific Bands or Primer-Dimers q1 Is the Annealing Temperature (Ta) optimized? start->q1 a1_no Action: Increase Ta by 2-5°C or perform Touchdown PCR (See Protocol 3). q1->a1_no No/Unsure q2 Is the MgCl₂ concentration too high? q1->q2 Yes a2_yes Action: Decrease MgCl₂ conc. in 0.5mM increments. q2->a2_yes Yes/Unsure q3 Is the primer concentration too high? q2->q3 No a3_yes Action: Reduce primer conc. (e.g., to 0.1-0.5 µM). q3->a3_yes Yes/Unsure q4 Are there too many cycles? q3->q4 No a4_yes Action: Reduce cycle number (e.g., to 25-30 cycles). q4->a4_yes Yes/Unsure a5 Action: Redesign primers with higher specificity and minimal 3' complementarity. q4->a5 No G cluster_0 Protocol: MgCl₂ Titration setup 1. Set up 5-6 identical PCR reactions (Master Mix without MgCl₂) add_mg 2. Add varying amounts of MgCl₂ to each tube (e.g., 1.0, 1.5, 2.0, 2.5, 3.0 mM final conc.) setup->add_mg run_pcr 3. Run PCR using standard cycling conditions add_mg->run_pcr analyze 4. Analyze products on an agarose gel run_pcr->analyze select 5. Select the lowest MgCl₂ concentration that produces a strong, specific band analyze->select

References

a class="gs-title" href="https://www.parexel.com/services/consulting/regulatory-access/protocol-optimization" dir="ltr">Protocol Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

In the landscape of drug development, the optimization of clinical trial protocols stands as a critical determinant of a study's success, influencing timelines, costs, and patient engagement. A well-designed protocol not only ensures the collection of high-quality data but also minimizes patient burden, thereby improving recruitment and retention rates. This document outlines key methodologies and data-driven approaches for protocol optimization, providing researchers, scientists, and drug development professionals with a framework to design more effective and efficient clinical trials.

The core principle of protocol optimization lies in a proactive and multi-faceted approach that begins in the early stages of trial design. By integrating patient feedback, leveraging adaptive designs, and utilizing simulation modeling, sponsors can identify potential roadblocks and refine the protocol before initiation. This patient-centric approach is not merely an ethical consideration but a strategic imperative for improving data quality and the overall feasibility of the trial.[1][2]

Experimental Protocols

Protocol 1: Patient-Centric Protocol Design and Feasibility Assessment

Objective: To systematically incorporate patient perspectives into the protocol design to reduce patient burden and enhance recruitment and retention.

Methodology:

  • Patient Journey Mapping: In collaboration with patient advocacy groups and clinical site personnel, map the anticipated patient journey from pre-screening to the final follow-up visit. Identify all patient touchpoints and potential burdens.[2]

  • Patient Focus Groups and Surveys: Conduct focus groups and distribute surveys to a representative patient population to gather qualitative and quantitative feedback on the draft protocol. Key areas of inquiry include:

    • Clarity and complexity of the informed consent process.

    • Feasibility of the visit schedule and procedures.

    • Perceived burden of specific assessments (e.g., invasive procedures, lengthy questionnaires).

    • Motivators and barriers to participation.

  • Protocol Simulation: Conduct a "live" simulation of a study visit with a small cohort of patient advisors to identify practical challenges and logistical issues that may not be apparent from the written protocol.[3]

  • Burden Assessment Scoring: Utilize a validated scoring model to quantify the perceived patient burden of the protocol. This model assigns scores to various protocol elements based on patient feedback and expert opinion.

  • Iterative Protocol Refinement: Based on the feedback and data gathered, iteratively refine the protocol to simplify procedures, reduce visit frequency where possible, and clarify patient-facing materials.

Protocol 2: Adaptive Clinical Trial Design and Simulation

Objective: To employ adaptive design principles and simulation modeling to optimize trial efficiency and increase the probability of success.

Methodology:

  • Define Adaptation Rules: Prospectively define the rules for adaptation in the clinical trial protocol. This may include adjustments to:

    • Sample size based on interim analysis of efficacy or futility.[4][5]

    • Treatment arm allocation, potentially dropping ineffective arms.[6][7]

    • Patient eligibility criteria to enrich the study population.

  • Statistical Simulation Modeling:

    • Develop a statistical model of the clinical trial based on existing data and assumptions about treatment effects, patient variability, and dropout rates.[8][9]

    • Run thousands of in-silico trial simulations to evaluate the performance of different adaptive design strategies under various scenarios.[10]

    • Key performance indicators (KPIs) to assess include:

      • Statistical power to detect a true treatment effect.

      • Control of Type I error rate.

      • Expected sample size and trial duration.

      • Probability of correctly identifying the optimal dose or treatment.

  • Scenario Analysis: Conduct sensitivity analyses to understand the impact of different assumptions on the trial outcomes. This helps in selecting a robust adaptive design that performs well across a range of plausible scenarios.

  • Independent Data Monitoring Committee (IDMC) Charter: Establish a clear charter for the IDMC, outlining their roles and responsibilities in reviewing interim data and recommending adaptations according to the pre-specified rules.

Data Presentation

Effective protocol optimization relies on the analysis of key performance metrics. The following tables provide examples of how to structure and present quantitative data for comparison and decision-making.

Table 1: Patient Burden Assessment

Protocol ElementBaseline Burden Score (out of 10)Optimized Burden Score (out of 10)Percent ReductionPatient Feedback Summary
Number of Clinic Visits8.56.029.4%"Fewer visits would make it much easier to balance with work and family."
Number of Invasive Procedures9.27.518.5%"The number of blood draws was a major concern for me."
Duration of Clinic Visits7.86.516.7%"Long waiting times and multiple procedures in one day are very tiring."
Complexity of Questionnaires6.54.038.5%"The questions were confusing and repetitive."
Overall Burden Score 8.0 6.0 25.0%

Table 2: Adaptive Design Simulation Outcomes

Design ParameterFixed DesignAdaptive Design (Sample Size Re-estimation)Adaptive Design (Arm Selection)
Projected Sample Size 500420 (average)350 (average)
Projected Trial Duration (months) 242018
Statistical Power 85%90%88%
Probability of Success 70%80%75%
Estimated Cost (USD Millions) 504238

Table 3: Key Clinical Trial Performance Metrics

MetricIndustry BenchmarkPre-Optimization ProjectionPost-Optimization Target
Patient Enrollment Rate (patients/month) 10812
Patient Dropout Rate 20%25%<15%
Protocol Deviation Rate 15%20%<10%
Data Query Rate 25%30%<15%
Screen Failure Rate 50%60%45%

Visualizations

Diagrams illustrating key workflows and pathways are essential for a clear understanding of the protocol optimization process.

Protocol_Optimization_Workflow cluster_0 Phase 1: Initial Design & Feedback cluster_1 Phase 2: Simulation & Refinement Draft Protocol Draft Protocol Patient Journey Mapping Patient Journey Mapping Draft Protocol->Patient Journey Mapping Patient Focus Groups Patient Focus Groups Patient Journey Mapping->Patient Focus Groups Protocol Simulation Protocol Simulation Patient Focus Groups->Protocol Simulation Burden Assessment Burden Assessment Protocol Simulation->Burden Assessment Iterative Refinement Iterative Refinement Burden Assessment->Iterative Refinement Adaptive Design Simulation Adaptive Design Simulation Iterative Refinement->Adaptive Design Simulation Final Protocol Final Protocol Adaptive Design Simulation->Final Protocol

Caption: Workflow for patient-centric protocol optimization.

Adaptive_Trial_Decision_Pathway Start Trial Start Trial Interim Analysis Interim Analysis Start Trial->Interim Analysis Data Accrual Continue Trial Continue Trial Interim Analysis->Continue Trial Promising Results Stop for Futility Stop for Futility Interim Analysis->Stop for Futility Low Probability of Success Stop for Efficacy Stop for Efficacy Interim Analysis->Stop for Efficacy Overwhelming Efficacy Modify Arm Modify Arm Interim Analysis->Modify Arm Pre-specified Adaptation Continue Trial->Interim Analysis End Trial End Trial Continue Trial->End Trial Final Analysis Stop for Futility->End Trial Stop for Efficacy->End Trial Modify Arm->Interim Analysis

Caption: Decision pathway in an adaptive clinical trial.

Protocol_Complexity_Scoring cluster_input Complexity Parameters Eligibility Criteria Eligibility Criteria Complexity Scoring Model Complexity Scoring Model Eligibility Criteria->Complexity Scoring Model Number of Procedures Number of Procedures Number of Procedures->Complexity Scoring Model Visit Frequency Visit Frequency Visit Frequency->Complexity Scoring Model Data Collection Points Data Collection Points Data Collection Points->Complexity Scoring Model Risk Assessment Risk Assessment Complexity Scoring Model->Risk Assessment Mitigation Strategies Mitigation Strategies Risk Assessment->Mitigation Strategies Optimized Protocol Optimized Protocol Mitigation Strategies->Optimized Protocol

Caption: Logical flow for assessing and mitigating protocol complexity.

References

a class="gs-title" href="https://pubmed.ncbi.nlm.nih.gov/39078632/" dir="ltr">Medication Optimization Protocol Efficacy for Geriatric Inpatients: A Randomized Clinical Trial

Author: BenchChem Technical Support Team. Date: November 2025

These application notes summarize the key findings and methodologies from the randomized clinical trial, "Medication Optimization Protocol Efficacy for Geriatric Inpatients: A Randomized Clinical Trial." The study investigated the effectiveness of a multidisciplinary, team-based medication optimization intervention on clinical outcomes for older inpatients with polypharmacy. The following sections provide detailed data, experimental protocols, and workflow diagrams for researchers, scientists, and drug development professionals.

Data Presentation

The quantitative outcomes of the clinical trial are summarized below, comparing the intervention group with the usual care group.

Table 1: Baseline Characteristics of Study Participants
CharacteristicIntervention Group (n=215)Usual Care Group (n=227)
Age, mean (SD), y 81.8 (7.2)81.8 (7.1)
Female, No. (%) 108 (50.2)115 (50.7)
Number of regular medications, mean (SD) 9.1 (3.6)9.2 (3.6)
Potentially inappropriate medications, No. (%) 118 (54.9)126 (55.5)
Charlson Comorbidity Index, median (IQR) 2 (1-3)2 (1-3)
Clinical Frailty Scale, median (IQR) 5 (4-6)5 (4-6)
Table 2: Primary and Secondary Outcomes at 12 Months
OutcomeIntervention Group (n=215)Usual Care Group (n=227)Hazard Ratio (95% CI)P Value
Primary Composite Outcome, No. (%) 106 (49.3)117 (51.5)0.98 (0.75-1.27).88
All-cause death48 (22.3)52 (22.9)
Unscheduled hospital visits42 (19.5)48 (21.1)
Rehospitalization68 (31.6)77 (33.9)
Number of Medications, mean (SD) 7.4 (3.8)8.3 (3.7)-<.001
Patients with ≥1 PIM, No. (%) 57 (26.7)85 (37.4)0.45 (0.25-0.80).007
Adverse Events, No. (%) 123 (57.2)135 (59.5)--

Experimental Protocols

Study Design and Participants

This study was an open-label, randomized clinical trial conducted at eight internal medicine inpatient wards in a community hospital in Japan.[1] Participants were medical inpatients aged 65 years or older who were taking five or more regular medications.[1] Enrollment occurred between May 2019 and March 2022.[1]

Randomization

A total of 442 participants were randomly assigned to either the medication optimization intervention group (n=215) or the usual care group (n=227).[2] The randomization was stratified by age group (65-84 years and ≥85 years) and the number of medications at baseline (5-9 and ≥10).

Intervention Protocol

The intervention consisted of a multidisciplinary team-based medication review and optimization proposal. The team, which included physicians, pharmacists, and nurses, reviewed each participant's medication regimen using the Screening Tool of Older Persons' Prescriptions (STOPP) and Screening Tool to Alert to Right Treatment (START) criteria. Following the review, a medication optimization proposal was developed and discussed with the attending physician and the participant. Upon discharge, a summary of the medication optimization was sent to the patient's primary care physician and community pharmacist.[1]

Usual Care Protocol

Participants in the usual care group received standard medical care, which included medication reconciliation upon admission and discharge. No systematic medication review using the STOPP/START criteria was performed for this group.

Outcomes Measurement

The primary outcome was a composite of all-cause death, unscheduled hospital visits, and rehospitalization within 12 months of randomization.[1] Secondary outcomes included the individual components of the primary outcome, the number of prescribed medications, the proportion of patients with one or more potentially inappropriate medications (PIMs), and the incidence of adverse events.[3]

Mandatory Visualization

G cluster_0 Patient Recruitment and Randomization cluster_1 Allocation and Follow-up assessed Assessed for Eligibility (n=1234) excluded Excluded (n=792) - Not meeting inclusion criteria (n=643) - Declined to participate (n=149) assessed->excluded Not Included randomized Randomized (n=442) assessed->randomized Included intervention Allocated to Intervention (n=215) randomized->intervention usual_care Allocated to Usual Care (n=227) randomized->usual_care intervention_analysis Included in Analysis (n=215) intervention->intervention_analysis Followed up for 12 months usual_care_analysis Included in Analysis (n=227) usual_care->usual_care_analysis Followed up for 12 months

Caption: Patient enrollment and randomization workflow.

G cluster_0 Medication Optimization Workflow (Intervention Group) start Patient Admitted (≥65 years, ≥5 medications) review Multidisciplinary Team Medication Review (STOPP/START Criteria) start->review proposal Develop Medication Optimization Proposal review->proposal discuss Discuss Proposal with Attending Physician & Patient proposal->discuss implement Implement Agreed Changes discuss->implement discharge Discharge with Optimized Medication Summary implement->discharge follow_up Communicate to Primary Care Physician & Pharmacist discharge->follow_up

Caption: Medication optimization protocol workflow.

References

Troubleshooting & Optimization

a class="gs-title" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5034948/" dir="ltr">Development of forced degradation and stability indicating studies of drugs—A review

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in forced degradation and stability-indicating studies.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study?

A forced degradation study, also known as stress testing, is a process that involves subjecting a new drug substance or drug product to conditions more severe than accelerated stability testing.[1][2] The goal is to intentionally degrade the molecule to generate degradation products.[1] These studies are a regulatory requirement and a scientific necessity during drug development.[1]

Q2: Why are forced degradation studies essential?

These studies are critical for several reasons:

  • Developing and Validating Stability-Indicating Methods: They are required to demonstrate the specificity of an analytical method, ensuring it can accurately measure the active pharmaceutical ingredient (API) without interference from degradants.[1][2][3]

  • Identifying Degradation Pathways: They help to identify likely degradation products and establish the intrinsic stability of the molecule.[1] This provides insight into the chemical behavior of the drug, which is crucial for formulation and packaging development.[1]

  • Elucidating Degradant Structures: The studies facilitate the characterization and structural elucidation of potential impurities.[4]

  • Informing Storage and Shelf-Life: Knowledge gained from these studies helps in selecting appropriate storage conditions and establishing a shelf life for the product.[1]

Q3: When should forced degradation studies be conducted?

According to FDA guidance, stress testing should be performed during Phase III of the regulatory submission process.[1] However, starting these studies before Phase II is highly encouraged to provide timely recommendations for manufacturing process improvements and to ensure proper selection of stability-indicating analytical techniques.[5] The studies are typically conducted on a single batch of the drug substance.[1]

Q4: What is a stability-indicating method (SIM)?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of an active pharmaceutical ingredient (API) due to degradation.[6] A key characteristic of a SIM is its ability to separate the API from its degradation products, process impurities, and other potential impurities, ensuring that the assay value is not falsely inflated by co-eluting substances.[6][7]

Q5: What is "mass balance" in the context of stability studies?

Mass balance is the process of reconciling the amount of the drug that has degraded with the amount of degradation products formed.[8] In an ideal scenario, the sum of the assay value of the main analyte and the levels of all degradation products should equal approximately 100% of the initial value.[3] Achieving good mass balance helps to demonstrate the stability-indicating nature of the analytical method, confirming that all major degradants are being detected and quantified.[3][8] A variation between 97% and 104% can be acceptable, depending on the precision of the method.[3]

Q6: What is the target degradation level in a forced degradation study?

The goal is to achieve a level of degradation that is sufficient for analytical method development without being excessive. A generally accepted range for total degradation of the API is between 5-20%.[9][10] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to formal stability studies, while under-stressing may not generate a sufficient amount of degradants to properly challenge the method.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during forced degradation experiments.

Q: What should I do if I don't observe any degradation after applying stress conditions? A: If no degradation is seen after exposing the substance to stress conditions more severe than the accelerated stability protocol, the study can be terminated.[1] This indicates that the molecule is stable under those specific stress conditions.[1] Before concluding, consider increasing the severity of the stressor (e.g., higher temperature, longer exposure time, higher reagent concentration) to ensure the molecule's stability is robustly challenged.[11]

Q: My sample shows excessive degradation (e.g., >30%). What is the next step? A: Over-stressing can lead to secondary degradants not seen in formal stability studies.[1] You should reduce the severity of the stress conditions. This can be achieved by lowering the temperature, reducing the concentration of the stress agent (e.g., acid, base, or oxidizing agent), or shortening the exposure time.[6] The aim is to achieve a target degradation of 5-20%.[9][10]

Q: I am observing poor chromatographic separation between the API and its degradants. How can I resolve this? A: Poor separation is a common challenge in developing a stability-indicating method.[6] To improve resolution, you can systematically optimize your HPLC method parameters:

  • Mobile Phase: Adjust the pH of the mobile phase (if the analyte is ionic), alter the solvent ratio, or try different organic modifiers.[7][12]

  • Column: Select a different column with an alternative stationary phase (e.g., C8 instead of C18, or a phenyl column).[7]

  • Gradient: Optimize the gradient slope and time to improve the separation of closely eluting peaks.[7]

  • Temperature: Adjusting the column temperature can also influence selectivity and peak shape.[7]

Q: My mass balance is significantly below 97%. What are the potential causes and solutions? A: Poor mass balance suggests that not all degradation products are being accounted for.[3] Potential reasons include:

  • Degradants are not being detected (e.g., they lack a chromophore for UV detection).

  • Degradants are co-eluting with the API or other peaks.[4]

  • Degradants are insoluble in the diluent or are being retained on the column.[3]

  • Volatile degradation products have formed and escaped.[3] To troubleshoot, use a photodiode array (PDA) detector to check for peak purity and identify any co-eluting peaks.[8] Employ a different detection method, such as mass spectrometry (MS), which does not rely on a chromophore. Also, check the solubility of the drug and potential degradants in the chosen diluent.[3]

Q: How do I handle a drug substance that is poorly soluble in water for hydrolysis studies? A: For drugs with poor aqueous solubility, hydrolysis studies can be conducted in suspension or by using inert organic co-solvents to dissolve the drug.[3] It is critical to select a co-solvent that does not react with the drug or interfere with the subsequent analysis (e.g., by LC-MS).[3]

Experimental Protocols & Data Presentation

The selection of stress conditions should be based on the drug's physicochemical properties and should aim to simulate conditions the product might encounter during its lifecycle.[4][6]

Summary of Typical Forced Degradation Conditions
Stress ConditionReagent / ConditionTypical Concentration / LevelTemperature
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1 MRoom Temp to 80°C
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M to 1 MRoom Temp to 80°C
Neutral Hydrolysis Water (H₂O) or BufferpH 7Room Temp to 80°C
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30%Room Temp
Photolytic UV and/or Fluorescent LightICH Q1B specified illumination (e.g., 1.2 million lux hours and 200 watt hours/square meter)Controlled Room Temp
Thermal (Dry Heat) Oven40°C to 80°C (or higher, depending on melting point)N/A

Note: The conditions listed are general starting points and should be optimized for each specific drug substance.[11]

Detailed Methodologies
  • Hydrolytic Degradation (Acid, Base, Neutral):

    • Dissolve the drug substance in the chosen hydrolytic solution (e.g., 0.1 M HCl, 0.1 M NaOH, or water).[11] A typical concentration is 1 mg/mL.[11]

    • Expose the solution to an elevated temperature (e.g., 60°C) or reflux for a specified period.[11]

    • At defined time points, withdraw samples.

    • For acid and base-stressed samples, neutralize the solution before analysis to prevent further degradation and protect the analytical column.

    • Analyze the samples using a suitable analytical method, typically HPLC.

  • Oxidative Degradation:

    • Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a suitable duration (e.g., up to 24 hours).[4]

    • Monitor the reaction and take samples at appropriate intervals for analysis.

  • Photolytic Degradation:

    • Expose the drug substance (in both solid state and in solution) to a combination of UV and visible light as specified in ICH Q1B guidelines.

    • To assess the contribution of thermal degradation, a control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze the exposed and control samples to determine the extent of photodegradation.

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a set period.

    • The temperature should be chosen based on the drug's melting point and intrinsic stability.[11]

    • Samples are withdrawn at various time points, dissolved in a suitable solvent, and analyzed.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in forced degradation studies.

Forced_Degradation_Workflow cluster_plan Phase 1: Planning & Setup cluster_stress Phase 2: Stress Experiments cluster_analysis Phase 3: Analysis & Method Development cluster_validation Phase 4: Validation start Review Drug Properties (Structure, Solubility, pKa) protocol Design Forced Degradation Protocol start->protocol setup_hplc Setup Initial HPLC Method protocol->setup_hplc stress Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) setup_hplc->stress analyze Analyze Stressed Samples stress->analyze check_sep Check Peak Purity & Separation analyze->check_sep optimize Optimize HPLC Method (Mobile Phase, Column, etc.) check_sep->optimize No mass_balance Check Mass Balance check_sep->mass_balance Yes optimize->analyze validate Validate Stability- Indicating Method (SIM) (ICH Q2(R1)) final_report Final Report & Degradation Pathway Elucidation validate->final_report mass_balance->validate

Caption: Workflow for forced degradation and stability-indicating method development.

Troubleshooting_Degradation_Level cluster_low Low Degradation cluster_high High Degradation start Analyze Initial Stressed Sample check_degradation Degradation 5% to 20%? start->check_degradation increase_stress Increase Stress Severity: - Higher Temperature - Higher Reagent Conc. - Longer Duration check_degradation->increase_stress No (<5%) decrease_stress Decrease Stress Severity: - Lower Temperature - Lower Reagent Conc. - Shorter Duration check_degradation->decrease_stress No (>20%) proceed Proceed with Method Development & Validation check_degradation->proceed Yes re_analyze Re-run Stress Experiment increase_stress->re_analyze decrease_stress->re_analyze re_analyze->start

References

a class="gs-title" href="https://www.researchgate.net/publication/380065759_Impact_of_Forced_Degradation_Studies_on_the_Formulation_and_Stability_of_Topiroxostat_A_Comprehensive_Review" dir="ltr">Impact of Forced <b>Degradation</b> Studies on the Formulation and <b>Stability</b> of Topiroxostat: A Comprehensive Review</a>

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Topiroxostat Forced Degradation Studies

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the forced degradation studies of Topiroxostat.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on Topiroxostat?

Forced degradation studies are essential to understand the chemical stability of Topiroxostat in various conditions.[1][2][3] These studies help in identifying the potential degradation products and pathways, which is crucial for developing stable formulations and establishing appropriate storage conditions and shelf life.[1][3][4] The data generated is a regulatory requirement and is necessary for demonstrating the specificity of stability-indicating analytical methods.[3]

Q2: What are the main environmental factors that affect the stability of Topiroxostat?

The stability of Topiroxostat is primarily influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions such as oxidation, reduction, and hydrolysis.[1][2]

  • pH: Topiroxostat's degradation rate is sensitive to acidic and alkaline conditions.[1][2]

  • Moisture: Water can act as a catalyst for hydrolytic degradation.[1][2]

  • Light: Exposure to light, particularly UV light, can cause photolytic degradation.[1][2][5]

  • Oxidation: The presence of oxidizing agents can lead to significant degradation.[6][7]

Q3: Which regulatory guidelines should be followed when designing forced degradation studies for Topiroxostat?

The International Council for Harmonisation (ICH) guidelines are the primary regulatory framework to follow. Specifically:

  • ICH Q1A(R2): Provides guidance on stability testing for new drug substances and products, including stress testing.[1]

  • ICH Q1B: Outlines the requirements for photostability testing.[1]

  • ICH Q2(R1): Details the validation of analytical procedures used in the studies.[1]

These guidelines help ensure that the degradation studies are comprehensive and meet the standards required for regulatory submissions.[1]

Q4: What are the common analytical techniques used to analyze Topiroxostat and its degradation products?

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common method for separating and quantifying Topiroxostat and its degradants.[1][6][7] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are used to identify and elucidate the structure of the degradation products.[1][2]

Troubleshooting Guide

Q5: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

Unexpected peaks can arise from several sources:

  • Contamination: The mobile phase, diluent, or the sample itself might be contaminated. Ensure all solvents are of high purity and freshly prepared.

  • Excipient Interference: If you are analyzing a formulation, some excipients may interfere with the analysis. Run a blank with all excipients except Topiroxostat to check for interference.

  • Degradation: The unexpected peak could be a new degradation product. This is especially likely if the sample was exposed to harsh conditions or stored improperly.

  • System Issues: Issues with the HPLC system, such as air bubbles in the pump or a contaminated column, can cause spurious peaks.

Q6: My Topiroxostat peak is showing poor resolution or tailing. How can I fix this?

Poor peak shape is often related to the mobile phase or the column:

  • Mobile Phase pH: The pH of the mobile phase is critical. For Topiroxostat, a slightly acidic pH (e.g., around 3.3) has been shown to provide good peak shape.[6][7][8]

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent (like acetonitrile) to the aqueous buffer can improve resolution. Experiment with different ratios to optimize separation.[1]

  • Column Condition: The column may be aging or contaminated. Flushing the column or replacing it if it's old can resolve the issue.

  • Flow Rate: While less common, optimizing the flow rate can sometimes improve peak shape.[9]

Q7: I am not observing any degradation under a specific stress condition. What should I do?

If no degradation is observed, the stress condition may not be harsh enough. According to guidelines, you should increase the severity of the stressor.[4] For example:

  • Temperature: Increase the temperature or the duration of heat exposure.

  • Hydrolysis: Increase the concentration of the acid/base or the reflux time.

  • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).

It is important to document that no degradation was observed under the initial conditions before escalating the stress level.[2]

Data Presentation: Summary of Forced Degradation

The following table summarizes the quantitative results from a stability-indicating HPLC method development study for Topiroxostat.

Stress ConditionReagent/Method% Degradation
Acid Hydrolysis 0.1 M HCl~1.94%
Alkaline Hydrolysis 0.1 M NaOH~12.33%[5][6][7][8]
Oxidative Degradation 30% H₂O₂~30.30%[5][6][7][8]
Photolytic Degradation UV Light at 254 nm for 5 hours~14.44%[5][6][7]
Thermal Degradation Dry HeatStable

Experimental Protocols

Protocol 1: Forced Degradation Sample Preparation
  • Acid Degradation: Dissolve Topiroxostat in 0.1 M HCl and reflux for a specified duration. Cool, neutralize, and dilute to the target concentration.[1]

  • Alkaline Degradation: Dissolve Topiroxostat in 0.1 M NaOH and reflux for a specified duration. Cool, neutralize, and dilute to the target concentration.[1][5]

  • Oxidative Degradation: Dissolve Topiroxostat in a solution containing 30% hydrogen peroxide and keep at room temperature for a set time. Dilute to the target concentration.[5]

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) for a defined period (e.g., 5 hours).[1][5]

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a high temperature (e.g., 70°C) for an extended period.[2]

Protocol 2: Stability-Indicating HPLC Method

The following is an example of an HPLC method used for the analysis of Topiroxostat:

  • Column: Agilent Zorbax Bonus RP C18 (250x4.6 mm, 5µm).[6][7][8]

  • Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate (pH adjusted to 3.3 with orthophosphoric acid) and acetonitrile in a 20:80 v/v ratio.[6][7][8]

  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Column Temperature: 30°C.[6][7][8]

  • Detection Wavelength: 272 nm.[6][7][8]

  • Retention Time for Topiroxostat: Approximately 6.99 minutes.[6][7][8]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Topiroxostat API or Formulation Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize & Dilute Sample Stress->Neutralize Inject Inject into HPLC System Neutralize->Inject Separate Chromatographic Separation Inject->Separate Detect Detect at 272 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Degradation (%) Integrate->Quantify Identify Identify Degradants (LC-MS/NMR) Integrate->Identify

Caption: Workflow for a typical forced degradation study of Topiroxostat.

G Topiroxostat Topiroxostat Stability Temp Temperature Topiroxostat->Temp pH pH (Acid/Base) Topiroxostat->pH Moisture Moisture Topiroxostat->Moisture Light Light (UV) Topiroxostat->Light Oxidation Oxidizing Agents Topiroxostat->Oxidation

Caption: Key environmental factors influencing the stability of Topiroxostat.

G Start Unexpected Peak in Chromatogram CheckBlank Is peak present in blank (diluent/excipient) run? Start->CheckBlank CheckSystem Check HPLC System (Pump, Column, Detector) CheckBlank->CheckSystem No SourceIsContaminant Source is Contamination or Excipient Interference CheckBlank->SourceIsContaminant Yes SourceIsDegradant Peak is likely a new Degradation Product CheckSystem->SourceIsDegradant

Caption: Troubleshooting logic for identifying the source of an unexpected peak.

References

a class="gs-title" href="https://www.mdpi.com/1999-4923/15/3/931" dir="ltr">Physicochemical <b>Stability</b> of Doravirine (Pifeltro®): Characterization of Main <b>Degradation</b> Products and Assessment of <b>Stability</b> of Tablets Repackaged in Single-Dose Unit Containers</a>

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Physicochemical Stability of Doravirine (Pifeltro®)

This technical support center provides guidance and answers to frequently asked questions related to the physicochemical stability of Doravirine (Pifeltro®), with a focus on its degradation products and the stability of repackaged tablets.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of studying the physicochemical stability of Doravirine?

A1: The main goal is to understand how different environmental factors affect the integrity of Doravirine over time. This includes identifying potential degradation products and assessing the impact of repackaging on the drug's quality attributes such as assay, impurity profile, and dissolution.[1]

Q2: Under which conditions is Doravirine most likely to degrade?

A2: Doravirine has been shown to be particularly susceptible to degradation under photolytic (exposure to light) and basic (alkaline) conditions.[1][2] It exhibits stability under oxidative, acidic, and thermal stress.[1][2]

Q3: How many major degradation products of Doravirine have been identified?

A3: The study characterized four main degradation products, referred to as DP1, DP2, DP3, and DP4, which are primarily formed under photolytic and basic stress conditions.[1]

Q4: Does repackaging Doravirine tablets into single-dose units affect their stability?

A4: According to the study, repackaging Doravirine tablets in single-dose unit containers and storing them for 6 months at 25°C did not lead to significant changes in the drug's assay, degradation profile, or dissolution.[1]

Q5: What analytical techniques are used to study Doravirine's stability and its degradation products?

A5: The study employed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for stability assessment and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the characterization and structural elucidation of the degradation products.[1][3]

Troubleshooting Guide

Issue 1: Inconsistent results in forced degradation studies.

  • Question: Why am I seeing variable degradation of Doravirine under the same stress conditions?

  • Answer:

    • Check your experimental setup: Ensure that the concentration of your stressor (e.g., acid, base, oxidizing agent), temperature, and duration of exposure are consistent across all experiments.[4][5]

    • Purity of reagents: Verify the purity of the solvents and reagents used, as impurities can catalyze or inhibit degradation reactions.

    • Light exposure: For photostability studies, ensure a consistent and calibrated light source is used as per ICH Q1B guidelines.[5] Inconsistent light intensity or wavelength can lead to variable results.

Issue 2: Difficulty in separating Doravirine from its degradation products using HPLC.

  • Question: My HPLC chromatogram shows poor resolution between the parent drug and its degradants. What can I do?

  • Answer:

    • Optimize the mobile phase: Adjust the ratio of the organic solvent to the aqueous buffer. A gradient elution may be necessary to achieve better separation.[6]

    • Change the column: If optimizing the mobile phase is not sufficient, consider using a different column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[7]

    • Adjust pH: The pH of the mobile phase can significantly affect the retention time of ionizable compounds. Experiment with different pH values of the aqueous buffer.

Issue 3: Unexpected degradation products are observed.

  • Question: I am detecting peaks in my chromatogram that do not correspond to the known degradation products of Doravirine. What could be the cause?

  • Answer:

    • Excipient interference: If you are analyzing a formulated product, the excipients may be degrading or interacting with the drug. Analyze a placebo formulation under the same stress conditions to identify any peaks originating from the excipients.

    • Secondary degradation: Excessive stress conditions can cause the primary degradation products to degrade further into secondary products.[5] Consider reducing the stress level (e.g., lower concentration of stressor, shorter exposure time).

    • Contamination: Ensure your glassware and equipment are thoroughly clean to avoid contamination from other sources.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Doravirine

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)Degradation Products Detected
Acidic Hydrolysis1 N HCl24 hours80°CNo significant degradationNone
Basic Hydrolysis0.1 N NaOH8 hours80°C~20%DP1, DP2
Oxidative3.5% H₂O₂24 hours80°CNo significant degradationNone
Thermal-48 hours80°CNo significant degradationNone
PhotolyticICH Q1B conditions24 hours25°C~15%DP3, DP4

Table 2: Stability of Doravirine Tablets Repackaged in Single-Dose Units (Storage at 25°C / 60% RH)

Time PointAssay (%)Total Impurities (%)Dissolution after 45 min (%)
Initial100.2< 0.198.5
1 Month100.1< 0.198.2
3 Months99.8< 0.197.9
6 Months99.5< 0.197.5

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of Doravirine to identify its potential degradation products.

  • Acidic Hydrolysis:

    • Dissolve Doravirine in a suitable solvent and add 1 N hydrochloric acid.

    • Incubate the solution at 80°C for 24 hours.

    • Neutralize the solution with 1 N sodium hydroxide.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve Doravirine and add 0.1 N sodium hydroxide.

    • Incubate at 80°C for 8 hours.

    • Neutralize with 0.1 N hydrochloric acid.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve Doravirine and add 3.5% hydrogen peroxide.

    • Keep the solution at 80°C for 24 hours.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Store solid Doravirine powder in an oven at 80°C for 48 hours.

    • Dissolve the powder in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Doravirine to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the solution by HPLC.

2. HPLC Method for Doravirine and its Degradation Products

This method is designed to separate and quantify Doravirine and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Ortho-phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: 40% A, 60% B

    • 25-30 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.[6]

  • Injection Volume: 10 µL.

3. Dissolution Test for Doravirine Tablets

This protocol is used to assess the in vitro release of Doravirine from its tablet formulation.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 25 mM phosphate buffer (pH 6.8) with 3% w/v Polysorbate 80.[4]

  • Volume: 1000 mL.

  • Paddle Speed: 75 rpm.[4]

  • Temperature: 37 ± 0.5°C.

  • Sampling Time: 45 minutes.

  • Analysis: The amount of dissolved Doravirine is determined by HPLC.

Mandatory Visualization

experimental_workflow cluster_forced_degradation Forced Degradation Studies cluster_repackaging_stability Repackaged Tablet Stability Study doravirine_api Doravirine API stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) doravirine_api->stress_conditions degraded_samples Degraded Samples stress_conditions->degraded_samples hplc_analysis HPLC-DAD Analysis degraded_samples->hplc_analysis lcms_analysis LC-MS/MS Analysis degraded_samples->lcms_analysis degradation_profile Degradation Profile hplc_analysis->degradation_profile product_characterization Degradation Product Characterization lcms_analysis->product_characterization doravirine_tablets Doravirine Tablets repackaging Repackage in Single-Dose Units doravirine_tablets->repackaging repackaged_tablets Repackaged Tablets repackaging->repackaged_tablets storage Store at 25°C / 60% RH (6 Months) repackaged_tablets->storage sampling Sampling at 0, 1, 3, 6 Months storage->sampling stability_testing Stability Testing (Assay, Impurities, Dissolution) sampling->stability_testing stability_data Stability Data stability_testing->stability_data

Caption: Experimental workflow for forced degradation and repackaged tablet stability studies of Doravirine.

logical_relationship cluster_main Stability Assessment of Doravirine cluster_stress Stress Conditions cluster_degradation Degradation Products cluster_repackaging Repackaging Assessment doravirine Doravirine (Pifeltro®) photolytic Photolytic doravirine->photolytic basic Basic doravirine->basic stable_conditions Stable Under: - Acidic - Oxidative - Thermal doravirine->stable_conditions repackaged_stability Repackaged Tablet Stability doravirine->repackaged_stability dp3 DP3 photolytic->dp3 dp4 DP4 photolytic->dp4 dp1 DP1 basic->dp1 dp2 DP2 basic->dp2 no_change No Significant Change in: - Assay - Impurity Profile - Dissolution repackaged_stability->no_change

Caption: Logical relationships in the stability profile of Doravirine.

References

a class="gs-title" href="https://www.promega.com/resources/pubhub/strategies-for-assay-selection-and-for-the-development-of-robust-biochemical-assays/" dir="ltr">Strategies for Assay Selection and for the Development of Robust Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in biochemical assay selection and development.

Troubleshooting Guides

This section addresses common issues encountered during biochemical assays in a question-and-answer format.

High Background Signal

Question: What causes high background signals in my assay, and how can I reduce it?

Answer: High background can obscure the specific signal from your analyte, reducing assay sensitivity. Common causes and solutions include:

  • Non-specific Binding: Antibodies or other detection reagents may bind to unintended proteins or the assay plate itself.

    • Solution: Increase the number and duration of wash steps between reagent additions. Optimize the blocking buffer by increasing the concentration or trying different blocking agents (e.g., Bovine Serum Albumin, non-fat dry milk).[1]

  • Contamination: Reagents or samples may be contaminated.

    • Solution: Use fresh, high-quality reagents and ensure proper aseptic technique to prevent cross-contamination.[2]

  • Excessive Reagent Concentration: Using too much detection antibody or substrate can lead to high background.

    • Solution: Titrate your antibodies and other reagents to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Substrate Issues: The substrate may be unstable or contaminated.

    • Solution: Use a fresh, colorless substrate solution. If necessary, test the substrate with a sample known to be negative for the analyte to check for contamination.[3]

Low or No Signal

Question: My assay is producing a very weak signal or no signal at all. What are the possible reasons and solutions?

Answer: A lack of signal can be frustrating and may stem from several factors:

  • Reagent Problems: Reagents may have been stored improperly, expired, or prepared incorrectly.

    • Solution: Double-check the storage conditions and expiration dates of all reagents.[4] Ensure that all reagents were prepared according to the protocol and allowed to reach room temperature before use.[2][4]

  • Incorrect Assay Setup: Steps in the protocol may have been missed, or reagents added in the wrong order.

    • Solution: Carefully review the assay protocol to ensure all steps were followed correctly and in the proper sequence.[4]

  • Insufficient Analyte Concentration: The concentration of the target analyte in the sample may be below the detection limit of the assay.

    • Solution: If possible, try concentrating the sample or using a larger sample volume. You may also need to switch to a more sensitive assay format.[5]

  • Incorrect Wavelength Reading: The plate reader may be set to the wrong wavelength for the substrate used.

    • Solution: Verify the correct wavelength for your specific substrate and ensure the plate reader is set accordingly.[4]

High Variability Between Replicates

Question: I'm observing high variability between my replicate wells. How can I improve the consistency of my results?

Answer: High coefficient of variation (CV) between replicates can compromise the reliability of your data. Here are some common causes and how to address them:

  • Pipetting Errors: Inconsistent pipetting technique is a major source of variability.

    • Solution: Ensure your pipettes are properly calibrated. When adding reagents, pipette carefully and consistently, avoiding bubbles.[2]

  • Inadequate Mixing: Reagents may not be thoroughly mixed in the wells.

    • Solution: Gently tap the plate after adding reagents to ensure proper mixing.

  • Edge Effects: Wells at the edge of the plate can experience different temperature and evaporation rates, leading to variability.

    • Solution: Avoid using the outer wells of the plate for critical samples. If you must use them, ensure the plate is properly sealed during incubations to minimize evaporation.

  • Inconsistent Incubation Times or Temperatures: Variations in incubation can affect reaction rates.

    • Solution: Ensure all wells are incubated for the same amount of time and at a consistent temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when validating a biochemical assay?

A1: Key validation parameters include accuracy, precision (repeatability and reproducibility), specificity, sensitivity (limit of detection and limit of quantification), linearity, and range.[6] These parameters ensure that the assay is reliable, reproducible, and fit for its intended purpose.

Q2: How do I choose the right type of assay for my target?

A2: The choice of assay depends on the nature of your target and the information you want to obtain. For enzyme activity, kinetic assays are suitable.[7] To study protein-protein interactions, techniques like co-immunoprecipitation (Co-IP) or pull-down assays are commonly used.[8][9] For quantifying a specific protein, an ELISA is often a good choice.

Q3: What is the difference between a direct and a sandwich ELISA?

A3: In a direct ELISA, the antigen is directly coated onto the plate, and a labeled primary antibody is used for detection. In a sandwich ELISA, a capture antibody is coated on the plate, which binds the antigen from the sample. A second, labeled detection antibody then binds to a different epitope on the antigen. Sandwich ELISAs are generally more specific and sensitive.

Q4: When should I use a positive and negative control in my assay?

A4: You should always include both positive and negative controls in every assay. A positive control contains the analyte of interest and confirms that the assay is working correctly. A negative control does not contain the analyte and helps to identify non-specific signals and background issues.[8]

Data Presentation

Table 1: ELISA Performance Characteristics

This table summarizes typical performance data for a validated ELISA kit.

ParameterSpecificationResult
Linearity (R²)¹ ≥ 0.981.0
Range (ng/ml)² Vendor Defined0.16 - 20
Limit of Quantification³
   LLOQ (ng/ml)³ᵃLower end of linear range0.16
   ULOQ (ng/ml)³ᵇUpper end of linear range20
Accuracy (% Recovery)⁴
   Intra-assay (n=9)⁴ᵃ80-120%85-110%
   Inter-assay (n=54)⁴ᵇ80-120%90-105%
Precision (%CV)⁵
   Intra-assay (n=9)⁵ᵃ≤ 20%4-10%
   Inter-assay (n=54)⁵ᵇ≤ 20%8-15%

¹Mean R² of six ELISA plates using a 4-parameter logistic fit.[2] ²Average usable range from six ELISA plates with 70-130% recovery and %CV < 15%.[2] ³Lowest (LLOQ) and highest (ULOQ) concentration points with 70-130% recovery and %CV < 15%.[2] ⁴Range of average percent recovery of three samples run in triplicate on six plates (Intra-assay) and the overall average percent recovery (Inter-assay).[2] ⁵Range of average percent coefficient of variation of three samples run in triplicate on six plates (Intra-assay) and the overall average percent coefficient of variation (Inter-assay).[2]

Table 2: Enzyme Kinetics Assay Validation Summary

This table presents a summary of validation data for a typical enzyme kinetics assay.

ParameterAcceptance CriteriaResult
Intra-Assay Precision (%CV) ≤ 15%8.5%
Inter-Assay Precision (%CV) ≤ 20%12.3%
Accuracy (% Recovery) 80-120%95.7%
Linearity (R²) ≥ 0.990.995
Limit of Detection (LOD) Signal > 3x Background0.5 U/mL
Limit of Quantification (LOQ) Signal > 10x Background1.5 U/mL

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol

This protocol outlines the general steps for performing a Co-IP experiment to identify protein-protein interactions.[1][5][7]

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the lysate and incubate with rotation at 4°C for 1 hour.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.[7]

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.

    • Incubate with gentle rotation for 1-4 hours or overnight at 4°C.

    • Add Protein A/G beads to the lysate-antibody mixture.

    • Incubate with rotation for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant and wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in elution buffer (e.g., SDS-PAGE sample buffer).

    • Boil the samples to release the proteins from the beads.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein.

Pull-Down Assay Protocol

This protocol describes a typical pull-down assay using a GST-tagged bait protein to identify interacting prey proteins.[3][10][11]

  • Bait Protein Immobilization:

    • Express and purify the GST-tagged bait protein.

    • Incubate the purified bait protein with glutathione-agarose beads to immobilize it.

    • Wash the beads to remove any unbound bait protein.

  • Preparation of Prey Protein Lysate:

    • Prepare a cell lysate containing the potential prey protein(s) as described in the Co-IP protocol.

  • Binding:

    • Incubate the immobilized bait protein on the beads with the prey protein lysate.

    • Allow the interaction to occur with gentle rotation at 4°C for 2-4 hours.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer containing reduced glutathione.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the prey protein.

Visualizations

Biochemical Assay Development Workflow

Assay_Development_Workflow cluster_0 Phase 1: Assay Conception cluster_1 Phase 2: Reagent & Protocol Development cluster_2 Phase 3: Assay Validation cluster_3 Phase 4: Implementation Target Target Identification and Validation Assay_Selection Assay Format Selection Target->Assay_Selection Define Goals Reagent_Prep Reagent Preparation and QC Assay_Selection->Reagent_Prep Select Reagents Protocol_Opt Protocol Optimization Reagent_Prep->Protocol_Opt Optimize Conditions Performance_Test Performance Testing Protocol_Opt->Performance_Test Validate Assay Data_Analysis Data Analysis & Interpretation Performance_Test->Data_Analysis Assess Performance Screening High-Throughput Screening Data_Analysis->Screening Implement for HTS MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth_Factor Growth Factor Growth_Factor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cell_Response PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth_Factor Growth Factor Growth_Factor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Cell_Response Cellular Response (Survival, Growth) mTORC1->Cell_Response PTEN PTEN

References

a class="gs-title" href="https://www.researchgate.net/publication/23223049_Pradimicins_T1_and_T2_new_antifungal_antibiotics_produced_by_an_actinomycete_I_Taxonomy_production_isolation_physico-chemical_and_biological_properties" dir="ltr">Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the antifungal antibiotics Pradimicins T1 and T2, based on the foundational study "Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties."

Frequently Asked Questions (FAQs)

Q1: What are Pradimicins T1 and T2?

A1: Pradimicins T1 and T2 are novel antifungal antibiotics belonging to the pradimicin family. They are produced by the actinomycete strain AA3798 and exhibit potent activity against a wide range of fungi.[1][2] Pradimicin T1, in particular, has demonstrated effectiveness against systemic infections with Candida albicans and Aspergillus fumigatus in animal models.[1][2]

Q2: What is the producing organism for Pradimicins T1 and T2?

A2: The producing organism is an actinomycete strain designated AA3798, which has been identified as Actinomadura hibisca.[3][4]

Q3: What is the primary mechanism of action for Pradimicins?

A3: Pradimicins have a unique mechanism of action that involves binding to terminal D-mannosides on the fungal cell wall in the presence of calcium. This forms a complex that disrupts the integrity of the fungal cell membrane.[5]

Q4: Are Pradimicins T1 and T2 effective against drug-resistant fungal strains?

A4: The broader family of Pradimicins has shown activity against fungal strains resistant to other antifungal agents, such as 5-fluorocytosine and azoles.

Troubleshooting Guides

Production & Fermentation Issues
  • Low Yield of Pradimicins:

    • Verify the composition of the fermentation medium. The optimal medium contains specific concentrations of carbon and nitrogen sources. Refer to the detailed production protocol below.

    • Ensure optimal fermentation parameters. Temperature, pH, and aeration are critical for robust growth of Actinomadura hibisca and subsequent antibiotic production.

    • Subculture the producing strain. Repeated subculturing may lead to a decrease in productivity. It is advisable to use a fresh culture from a preserved stock.

  • Contamination of Fermentation Broth:

    • Strict aseptic techniques are paramount. Ensure all media, glassware, and equipment are properly sterilized.

    • Monitor the culture purity at each stage. Regularly check for the presence of contaminating microorganisms by microscopy.

Isolation & Purification Challenges
  • Difficulty in Extracting Pradimicins:

    • Adjust the pH of the fermentation broth. The extraction efficiency of Pradimicins is pH-dependent.

    • Use appropriate solvents for extraction. A combination of polar and non-polar solvents is typically used for efficient extraction.

  • Poor Separation during Chromatography:

    • Optimize the mobile phase composition. The ratio of solvents in the mobile phase is critical for achieving good separation of Pradimicins T1 and T2.

    • Select the appropriate stationary phase. A reverse-phase column, such as ODS, is recommended for the purification of Pradimicins.

Experimental Protocols

Taxonomy of Producing Strain AA3798

The taxonomic characterization of strain AA3798 was performed using a polyphasic approach, which includes morphological, cultural, physiological, and chemotaxonomic methods.

  • Morphological and Cultural Characterization: The strain was grown on various standard agar media to observe its growth characteristics, aerial mycelium formation, and spore chain morphology.

  • Physiological Characterization: A series of biochemical tests were conducted to determine the physiological properties of the strain, such as carbon source utilization and enzyme production.

  • Chemotaxonomic Analysis:

    • Cell Wall Amino Acids and Sugars: The composition of the cell wall was analyzed to identify the characteristic amino acids and sugars.

    • Mycolic Acids: The presence or absence of mycolic acids was determined.

    • Menaquinones: The isoprenoid chain length of the menaquinones was analyzed.

    • Fatty Acid Composition: The cellular fatty acid profile was determined by gas chromatography.

    • DNA G+C Content: The guanine plus cytosine content of the genomic DNA was determined.

Production of Pradimicins T1 and T2

Pradimicins T1 and T2 are produced by submerged fermentation of Actinomadura hibisca strain AA3798.

  • Seed Culture: A loopful of spores from a slant culture is inoculated into a seed medium and incubated on a rotary shaker.

  • Production Culture: The seed culture is transferred to a larger volume of production medium.

  • Fermentation: The production culture is incubated for several days under controlled conditions of temperature, pH, and aeration. The production of Pradimicins is monitored by HPLC.

Isolation and Purification of Pradimicins T1 and T2

The following protocol outlines the steps for isolating and purifying Pradimicins T1 and T2 from the fermentation broth:

  • Harvest and Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a suitable organic solvent.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography:

    • Initial Separation: The crude extract is subjected to column chromatography on a non-polar resin.

    • Further Purification: The fractions containing Pradimicins are further purified by preparative reverse-phase HPLC.

  • Crystallization: The purified Pradimicins T1 and T2 are crystallized from a suitable solvent system.

Data Presentation

Physico-chemical Properties of Pradimicins T1 and T2
PropertyPradimicin T1Pradimicin T2
Appearance Red powderRed powder
Molecular Formula C₄₁H₅₀N₂O₁₈C₃₅H₄₀N₂O₁₄
Molecular Weight 874.85728.70
Melting Point >200°C (decomposed)>200°C (decomposed)
UV λmax (nm) (ε) 225 (35,000), 278 (18,000), 480 (9,000) in MeOH225 (34,000), 278 (17,000), 480 (8,500) in MeOH
Solubility Soluble in DMSO, DMF; Slightly soluble in methanol, water; Insoluble in acetone, chloroformSoluble in DMSO, DMF; Slightly soluble in methanol, water; Insoluble in acetone, chloroform
In Vitro Antifungal Activity of Pradimicins T1 and T2 (MIC, μg/ml)
OrganismPradimicin T1Pradimicin T2Amphotericin B
Candida albicans3.1312.50.39
Cryptococcus neoformans1.566.250.2
Aspergillus fumigatus6.25250.78
Trichophyton mentagrophytes3.1312.50.39
Saccharomyces cerevisiae12.5501.56

Visualizations

experimental_workflow cluster_production Production Phase cluster_isolation Isolation & Purification Phase strain Actinomadura hibisca (Strain AA3798) seed Seed Culture strain->seed Inoculation fermentation Fermentation seed->fermentation Transfer harvest Harvest & Extraction fermentation->harvest Centrifugation concentration Concentration harvest->concentration chromatography Chromatography (HPLC) concentration->chromatography purified Purified Pradimicins T1 & T2 chromatography->purified

Caption: Experimental workflow for the production and isolation of Pradimicins T1 and T2.

biological_properties cluster_invitro In Vitro Activity cluster_invivo In Vivo Efficacy pradimicins Pradimicins T1 & T2 antifungal Broad-spectrum Antifungal Activity pradimicins->antifungal antibacterial No Significant Antibacterial Activity pradimicins->antibacterial candida_infection Efficacy against Systemic Candidiasis antifungal->candida_infection Leads to aspergillus_infection Efficacy against Systemic Aspergillosis antifungal->aspergillus_infection Leads to

Caption: Logical relationship of the biological properties of Pradimicins T1 and T2.

References

Validation & Comparative

a class="gs-title" href="https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1481525/full" dir="ltr">Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive network meta-analysis reveals comparable efficacy among second-generation triazoles and liposomal amphotericin B, with isavuconazole demonstrating a superior safety profile.

For researchers and drug development professionals navigating the landscape of invasive pulmonary aspergillosis (IPA) treatment, a recent systematic review and network meta-analysis provides critical insights into the comparative efficacy and safety of various antifungal agents. The study, which analyzed data from eight randomized controlled trials involving 1,431 patients, underscores the position of second-generation triazole antifungals (voriconazole, isavuconazole, and posaconazole) as a robust first-line treatment option, comparable in efficacy to liposomal amphotericin B (L-AmB) and superior to older formulations like amphotericin B deoxycholate (dAmB) and amphotericin B colloidal dispersion (ABCD).[1][2][3][4]

Efficacy and Safety: A Quantitative Comparison

The primary outcomes evaluated in the meta-analysis were overall response to treatment and all-cause mortality. The findings indicate that voriconazole, isavuconazole, and posaconazole demonstrated a significantly better overall response compared to dAmB and ABCD.[1][2][3][4] Notably, voriconazole was ranked as the most effective drug in the network rank analysis.[1][2][3][4] However, no significant difference in efficacy was observed between the triazole antifungals and L-AmB.[1][2][3][4]

In terms of safety, isavuconazole emerged as a potentially safer option than voriconazole and posaconazole.[1][4] Combination therapy, specifically voriconazole with anidulafungin, was also highlighted as a viable alternative for patients with limited drug tolerance, showing significantly better safety than dAmB.[1][2][3]

Table 1: Comparison of Overall Response of Antifungal Drugs for IPA

Treatment ComparisonOdds Ratio (95% Credible Interval)
Voriconazole vs. dAmB2.5 (1.5, 4.2)
Isavuconazole vs. dAmB2.3 (1.3, 4.1)
Posaconazole vs. dAmB2.4 (1.2, 4.8)
L-AmB (3-5 mg/kg/d) vs. dAmB1.8 (1.0, 3.2)
Voriconazole + Anidulafungin vs. dAmB2.1 (0.9, 4.7)

Table 2: Comparison of All-Cause Mortality of Antifungal Drugs for IPA

Treatment ComparisonOdds Ratio (95% Credible Interval)
Voriconazole vs. dAmB0.48 (0.28, 0.82)
Isavuconazole vs. dAmB0.52 (0.28, 0.96)
L-AmB (3-5 mg/kg/d) vs. dAmB0.68 (0.40, 1.1)
Posaconazole vs. dAmB0.61 (0.28, 1.3)
Voriconazole + Anidulafungin vs. Voriconazole0.88 (0.42, 1.8)

Experimental Protocols

The systematic review and network meta-analysis were conducted based on a comprehensive search of PubMed, Medline, EMBASE, the Cochrane Library, and the ClinicalTrials.gov database.[1][2][3][4] The included studies were all randomized controlled trials (RCTs) that evaluated first-line treatments for IPA in immunocompromised patients.[2] The primary endpoints analyzed were overall response and all-cause mortality (ACM).[1][2][3] The analysis compared a range of antifungal drugs including voriconazole, isavuconazole, posaconazole, anidulafungin, liposomal AmB (at standard, high, and low doses), AmB deoxycholate, and amphotericin B colloidal dispersion.[1][2][3]

Fungal Stress Response Pathways as Drug Targets

The efficacy of antifungal drugs is intrinsically linked to their ability to disrupt essential cellular processes in Aspergillus species. Key signaling pathways are activated in the fungus as a stress response to antifungal agents, and these pathways themselves represent potential therapeutic targets.

The Cell Wall Integrity (CWI) pathway is a critical defense mechanism activated by cell wall-damaging drugs like echinocandins.[5][6] Similarly, azoles, which inhibit ergosterol biosynthesis, also trigger the CWI pathway.[6] The High-Osmolarity Glycerol (HOG) pathway and the calcium/calmodulin-dependent calcineurin signaling pathway are also implicated in the fungal response to antifungal stress, often cross-talking with the CWI pathway.[5][7] Understanding these compensatory mechanisms is crucial for developing novel antifungal strategies and overcoming drug resistance.[5][8]

Antifungal_Drug_Action_and_Fungal_Response cluster_drugs Antifungal Drugs cluster_targets Fungal Cellular Targets cluster_pathways Stress Response Pathways Azoles Azoles (e.g., Voriconazole) Ergosterol_Synth Ergosterol Biosynthesis Azoles->Ergosterol_Synth inhibit Echinocandins Echinocandins (e.g., Anidulafungin) Glucan_Synth β-1,3-glucan Synthase Echinocandins->Glucan_Synth inhibit Polyenes Polyenes (e.g., Amphotericin B) Cell_Membrane Cell Membrane Polyenes->Cell_Membrane disrupt CWI CWI Pathway Ergosterol_Synth->CWI activates Glucan_Synth->CWI activates HOG HOG Pathway CWI->HOG crosstalk Calcineurin Calcineurin Pathway CWI->Calcineurin crosstalk HOG->Calcineurin crosstalk

Caption: Antifungal drug targets and subsequent activation of fungal stress response pathways.

Study_Selection_Workflow A Database Search (PubMed, Medline, EMBASE, Cochrane, ClinicalTrials.gov) B Identification of Randomized Controlled Trials (RCTs) Evaluating First-Line IPA Treatments A->B C Screening of Titles and Abstracts B->C D Full-Text Article Assessment for Eligibility C->D E Data Extraction and Quality Assessment D->E F Network Meta-Analysis E->F G Comparison of Efficacy and Safety Outcomes F->G

Caption: Workflow for the systematic review and network meta-analysis of IPA treatments.

References

a class="gs-title" href="https://www.healthline.com/health/antifungal-medications" dir="ltr">Antifungal Medications: Types, How They Work, and More

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of major antifungal medications, focusing on their performance, mechanisms of action, and the experimental data supporting their clinical use. The information is intended for researchers, scientists, and professionals involved in drug development.

Overview of Antifungal Drug Classes

Antifungal drugs are primarily classified based on their chemical structure and mechanism of action. The main classes include polyenes, azoles, echinocandins, allylamines, and pyrimidine analogs.[1][2] Each class targets a specific component or pathway in the fungal cell, leading to either fungicidal (killing fungi) or fungistatic (inhibiting fungal growth) activity.[3]

  • Polyenes (e.g., Amphotericin B, Nystatin): These drugs bind to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the leakage of intracellular contents and ultimately cell death.[4]

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): Azoles inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol.[2] This disruption of ergosterol synthesis alters the cell membrane's structure and function.[4][5]

  • Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): This newer class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3] This action disrupts cell wall integrity, leading to osmotic instability and cell lysis.

  • Allylamines (e.g., Terbinafine): Allylamines inhibit the enzyme squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[4]

  • Pyrimidine Analogs (e.g., Flucytosine): Flucytosine is converted within fungal cells to fluorouracil, which then interferes with DNA and RNA synthesis.[2]

Comparative Efficacy of Antifungal Agents

The efficacy of antifungal drugs can be compared using various metrics, including Minimum Inhibitory Concentrations (MICs), clinical cure rates, and mycological cure rates from clinical trials.

Minimum Inhibitory Concentration (MIC) Data

MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values generally indicate greater in vitro potency. The following table summarizes the MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) for common antifungal agents against various fungal pathogens.

Fungal SpeciesAntifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatusVoriconazole0.51
Posaconazole0.120.25
Isavuconazole12
Amphotericin B12
Candida albicansFluconazole0.25-0.51-4
Itraconazole0.03-0.1250.125-0.5
Caspofungin0.03-0.1250.06-0.25
Amphotericin B0.25-0.50.5-1
Cryptococcus neoformansAmphotericin B0.250.5
Fluconazole48
Flucytosine0.54

Note: MIC values can vary depending on the testing method and geographical location of the isolates.

Clinical Trial Outcomes

Clinical trials provide essential data on the in vivo efficacy and safety of antifungal drugs. The following table summarizes the outcomes of selected clinical trials for the treatment of invasive fungal infections.

Infection TypeAntifungal Agent(s)Clinical Cure Rate (%)Mycological Cure Rate (%)Notable Adverse Effects
Invasive AspergillosisVoriconazole52.8-Visual disturbances, hepatotoxicity
Liposomal Amphotericin B31.6-Nephrotoxicity, infusion-related reactions
Oropharyngeal Candidiasis (in HIV+ patients)Fluconazole87-10053-87Nausea, headache
Itraconazole71-97-Nausea, hepatotoxicity
Clotrimazole65-85-Local irritation
Nystatin9-52-Gastrointestinal upset
Toenail OnychomycosisEfinaconazole 10% solutionHighModerateDermatitis, vesicles[6]
Tavaborole 5% solutionProbable improvementHighApplication site reactions[6]
Ciclopirox 8% hydrolacquerProbable improvementLittle to no differenceErythema, rash, burning[6]

A network meta-analysis of treatments for oropharyngeal candidiasis in HIV-infected adults ranked fluconazole as the most effective for achieving clinical cure, followed by posaconazole and itraconazole.[7] For mycological cure, posaconazole was ranked highest, followed by fluconazole.[7]

Mechanisms of Action: Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the major classes of antifungal drugs.

Polyenes: Membrane Disruption

Polyene_Mechanism cluster_membrane Fungal Cell Membrane cluster_drug cluster_effect Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Phospholipid Phospholipid Bilayer Phospholipid->Pore Polyene Polyene (e.g., Amphotericin B) Polyene->Ergosterol Binds to Leakage Ion & Small Molecule Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Polyenes bind to ergosterol, creating pores in the fungal cell membrane.

Azoles: Ergosterol Synthesis Inhibition

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug cluster_effect Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol DisruptedMembrane Disrupted Cell Membrane Ergosterol->DisruptedMembrane Enzyme->Ergosterol Converts Azole Azole Antifungal Azole->Enzyme Inhibits InhibitedGrowth Inhibited Growth DisruptedMembrane->InhibitedGrowth

Caption: Azoles inhibit an enzyme essential for ergosterol synthesis.

Echinocandins: Cell Wall Synthesis Inhibition

Echinocandin_Mechanism cluster_pathway Fungal Cell Wall Synthesis cluster_drug cluster_effect Glucan β-(1,3)-D-glucan CellWall Fungal Cell Wall Glucan->CellWall WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Enzyme β-(1,3)-D-glucan synthase Enzyme->Glucan Synthesizes Echinocandin Echinocandin Antifungal Echinocandin->Enzyme Inhibits Lysis Cell Lysis WeakenedWall->Lysis

Caption: Echinocandins inhibit the synthesis of a key fungal cell wall component.

Experimental Protocols

Broth Microdilution for Antifungal Susceptibility Testing (CLSI M27/M38-A2)

This method is a standardized reference for determining the MIC of antifungal agents against yeasts and filamentous fungi.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Fungal_Culture 1. Prepare standardized fungal inoculum Antifungal_Dilution 2. Prepare serial dilutions of antifungal agent in 96-well microtiter plates Inoculation 3. Inoculate each well with the fungal suspension Antifungal_Dilution->Inoculation Incubation 4. Incubate plates at 35°C for 24-48 hours (yeasts) or longer (molds) Inoculation->Incubation Reading 5. Visually or spectrophotometrically read the plates Incubation->Reading MIC_Determination 6. Determine the MIC as the lowest concentration with significant growth inhibition Reading->MIC_Determination

Caption: Workflow for determining antifungal MICs via broth microdilution.

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[8] This suspension is further diluted in RPMI-1640 medium to achieve the final inoculum concentration.[9]

  • Antifungal Dilution: A series of twofold dilutions of the antifungal agent is prepared in a 96-well microtiter plate using RPMI-1640 medium.[10] Each plate should include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation: Each well (except the sterility control) is inoculated with the prepared fungal suspension.[8]

  • Incubation: The plates are incubated at 35°C. Incubation times vary depending on the organism: typically 24-48 hours for Candida species and up to 72 hours or longer for some molds.[8]

  • Reading: After incubation, the plates are examined for fungal growth. This can be done visually or with a spectrophotometer.

  • MIC Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction for azoles and echinocandins against yeasts) compared to the growth control.[11] For amphotericin B, the endpoint is typically complete inhibition of growth.[11]

Conclusion

The selection of an appropriate antifungal agent requires a thorough understanding of its mechanism of action, in vitro potency, and clinical efficacy and safety profile. While polyenes and azoles have been the mainstay of antifungal therapy, the emergence of echinocandins has provided a valuable alternative, particularly for invasive candidiasis. The continued surveillance of antifungal susceptibility through standardized methods like broth microdilution is crucial for monitoring resistance trends and guiding therapeutic decisions. Future research and drug development should focus on novel targets in the fungal cell to overcome existing resistance mechanisms and broaden the spectrum of antifungal activity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pradimicinone I
Reactant of Route 2
Pradimicinone I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.